molecular formula C15H17F2NO3 B2727885 Methyl 4-[(4,4-difluorocyclohexyl)carbamoyl]benzoate CAS No. 2034386-29-1

Methyl 4-[(4,4-difluorocyclohexyl)carbamoyl]benzoate

Katalognummer: B2727885
CAS-Nummer: 2034386-29-1
Molekulargewicht: 297.302
InChI-Schlüssel: UDLSBEDYAKJNOJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Methyl 4-[(4,4-difluorocyclohexyl)carbamoyl]benzoate is a synthetic chemical compound of interest in medicinal chemistry and neuroscience research. This carbamate derivative features a benzoate ester linked to a 4,4-difluorocyclohexyl group, a structural motif found in compounds investigated for targeting G-protein-coupled receptors (GPCRs) . Specifically, research on structurally related 4,4’-difluorobenzhydrol carbamates has identified high-affinity antagonists for the muscarinic acetylcholine receptor M1 subtype (hM1R), which is a promising target for therapeutic and diagnostic applications in conditions like Alzheimer's disease, Parkinson's disease, and schizophrenia . The incorporation of the 4,4-difluorocyclohexyl moiety is a strategic modification that can influence the compound's physico-chemical properties, such as lipophilicity and metabolic stability, and is often explored to enhance blood-brain barrier (BBB) permeation for central nervous system (CNS)-targeting applications . The compound's amide and ester functional groups make it a versatile intermediate for further synthetic modification. Researchers can leverage this chemical scaffold in the development of novel receptor ligands and positron emission tomography (PET) tracer candidates . This product is intended for research purposes in a controlled laboratory setting and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Eigenschaften

IUPAC Name

methyl 4-[(4,4-difluorocyclohexyl)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F2NO3/c1-21-14(20)11-4-2-10(3-5-11)13(19)18-12-6-8-15(16,17)9-7-12/h2-5,12H,6-9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDLSBEDYAKJNOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2CCC(CC2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-[(4,4-difluorocyclohexyl)carbamoyl]benzoate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted and experimentally verifiable physicochemical properties of Methyl 4-[(4,4-difluorocyclohexyl)carbamoyl]benzoate. As a molecule of interest in medicinal chemistry, its structure combines a methyl benzoate scaffold with a gem-difluorinated cyclohexyl moiety, a feature known to modulate key drug-like properties. This document, intended for researchers and drug development professionals, offers a detailed exploration of its chemical identity, a proposed synthetic route, and predicted physicochemical parameters. Furthermore, it provides authoritative, step-by-step protocols for the experimental determination of its aqueous solubility and lipophilicity (LogP), crucial for assessing its potential as a drug candidate.

Introduction: A Molecule of Designed Properties

The rational design of small molecule therapeutics hinges on the precise control of physicochemical properties that govern a compound's absorption, distribution, metabolism, and excretion (ADME). Methyl 4-[(4,4-difluorocyclohexyl)carbamoyl]benzoate is a compound of significant interest due to its unique structural components, each contributing to a desirable pharmacological profile.

  • The Methyl Benzoate Core: A common scaffold in medicinal chemistry, providing a rigid aromatic structure.

  • The Carbamoyl Linker: A stable amide bond connecting the aromatic and aliphatic moieties.

  • The 4,4-Difluorocyclohexyl Group: This is the key modulator. The gem-difluoro substitution on the cyclohexane ring is a strategic choice to fine-tune lipophilicity, metabolic stability, and basicity of the adjacent amine. It is known that gem-difluorination can lower the pKa of nearby amines and reduce lipophilicity compared to their non-fluorinated counterparts, which can be advantageous for optimizing drug-like properties.[1][2][3][4]

This guide will deconstruct the molecule to predict its properties based on these constituent parts and provide the experimental framework to validate these predictions.

Chemical Identity and Predicted Physicochemical Properties

PropertyPredicted ValueRationale and References
Molecular Formula C₁₅H₁₇F₂NO₃Calculated from the chemical structure.
Molecular Weight 313.30 g/mol Calculated from the molecular formula.
Appearance White to off-white solidBased on similar carbamoylbenzoate compounds.
logP ~2.5 - 3.5The methyl benzoate portion has a logP of approximately 2.1.[5] The difluorocyclohexyl group is expected to be more lipophilic than a simple cyclohexyl group, but the gem-difluoro substitution is known to reduce lipophilicity compared to a non-fluorinated ring.[1][2]
Aqueous Solubility Low to moderateThe ester and amide functionalities can act as hydrogen bond acceptors, but the overall molecule is largely hydrophobic. Poor water solubility is common for such structures.
pKa Not applicableThe molecule does not have a readily ionizable group within the typical physiological pH range. The amide proton is generally not considered acidic or basic under these conditions.
Hydrogen Bond Donors 1 (Amide N-H)
Hydrogen Bond Acceptors 5 (2x Fluorine, 2x Carbonyl Oxygen, 1x Ester Oxygen)
Rotatable Bonds 4

Synthesis and Characterization

A plausible synthetic route for Methyl 4-[(4,4-difluorocyclohexyl)carbamoyl]benzoate involves the amidation of a methyl benzoate derivative with 4,4-difluorocyclohexylamine.[6] This approach is a standard and robust method for forming carbamates.[7]

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from commercially available materials.

Synthesis_Pathway cluster_0 Step 1: Formation of Acid Chloride cluster_1 Step 2: Amidation A Methyl 4-(carboxy)benzoate B Methyl 4-(chloroformyl)benzoate A->B SOCl₂ or (COCl)₂ DCM, reflux D Methyl 4-[(4,4-difluorocyclohexyl)carbamoyl]benzoate Target Compound B->D Triethylamine, DCM, 0°C to rt C 4,4-Difluorocyclohexylamine C->D Solubility_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Prepare 10 mM stock solution of test compound in DMSO. B 2. Perform 3-fold serial dilutions in DMSO in a 96-well plate. A->B C 3. Prepare Phosphate-Buffered Saline (PBS), pH 7.4. D 4. Dilute DMSO solutions 1:50 into PBS in a clear 96-well plate. (Final DMSO concentration = 2%) E 5. Incubate at 25°C for 1 hour with shaking. D->E F 6. Measure absorbance at 620 nm using a plate reader. E->F G 7. Plot Absorbance vs. Concentration. H 8. Determine the concentration at which the absorbance significantly increases (e.g., >1.5x background). This is the kinetic solubility. G->H LogP_Workflow cluster_setup System Setup & Calibration cluster_measurement Sample Analysis cluster_calc Calculation A 1. Equilibrate a C18 RP-HPLC column with a mobile phase (e.g., Methanol/Water). B 2. Prepare solutions of LogP standards (e.g., Benzene, Toluene, Naphthalene). A->B C 3. Inject standards and record their retention times (t_R). B->C D 4. Plot known LogP values of standards vs. log(k), where k = (t_R - t_0) / t_0. Generate a linear calibration curve. C->D E 5. Prepare a solution of the test compound. F 6. Inject the test compound and record its retention time (t_R). E->F G 7. Calculate log(k) for the test compound. F->G H 8. Interpolate the LogP of the test compound using the calibration curve. G->H

Sources

A Technical Guide to the Structural Elucidation of Methyl 4-[(4,4-difluorocyclohexyl)carbamoyl]benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Introduction and Strategic Overview

The target molecule, Methyl 4-[(4,4-difluorocyclohexyl)carbamoyl]benzoate, presents several key structural features that necessitate a multi-faceted analytical approach: a 1,4-disubstituted aromatic ring, an ester, a secondary amide, and a geminally-difluorinated cyclohexane ring. The presence of fluorine, in particular, offers a unique spectroscopic handle (¹⁹F NMR) but also introduces complexities in ¹H and ¹³C NMR spectra due to heteronuclear coupling.

Our strategy is to systematically deconstruct the molecule into its constituent parts using various spectroscopic techniques and then reassemble the puzzle by establishing connectivity between these fragments. The workflow is designed to be logical and self-validating, where data from one technique corroborates and refines the hypotheses drawn from another.

G cluster_0 Initial Characterization cluster_1 Core NMR Analysis (Fragment Identification) cluster_2 Connectivity Analysis (Structure Assembly) cluster_3 Final Confirmation HRMS High-Resolution Mass Spectrometry (HRMS) H_NMR 1D ¹H NMR HRMS->H_NMR Provides Molecular Formula FTIR Infrared Spectroscopy (FT-IR) FTIR->H_NMR Identifies Functional Groups C_NMR 1D ¹³C NMR & DEPT H_NMR->C_NMR F_NMR 1D ¹⁹F NMR H_NMR->F_NMR COSY 2D COSY ('H-¹H) H_NMR->COSY HSQC 2D HSQC ('H-¹³C) C_NMR->HSQC COSY->HSQC HMBC 2D HMBC ('H-¹³C) HSQC->HMBC Assigns Direct Connections Structure Final Structure Confirmed HMBC->Structure Establishes Long-Range Connectivity

Caption: Overall workflow for structure elucidation.

Molecular Formula Determination by High-Resolution Mass Spectrometry (HRMS)

Expertise & Rationale: Before attempting to assemble a puzzle, one must know all the pieces are present. HRMS provides the most critical foundational data point: the exact molecular weight, from which an unambiguous molecular formula can be derived.[1] This is achieved by measuring the mass-to-charge ratio (m/z) to a precision of four or more decimal places, which allows for the differentiation between elemental compositions that would be isobaric at lower resolutions.[2]

Hypothesized Structure: Methyl 4-[(4,4-difluorocyclohexyl)carbamoyl]benzoate Molecular Formula: C₁₅H₁₇F₂NO₃

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) MS

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in an appropriate solvent such as methanol or acetonitrile.

  • Instrument Setup: Calibrate the mass spectrometer using a known standard immediately prior to analysis to ensure high mass accuracy.

  • Acquisition: Infuse the sample into the ESI source in positive ion mode. The ESI process will protonate the molecule, leading to the observation of the [M+H]⁺ ion.

  • Data Analysis: Determine the exact mass of the most abundant isotopologue of the [M+H]⁺ ion. Use the instrument's software to generate a list of possible elemental compositions within a narrow mass tolerance window (e.g., ±5 ppm).

Data Presentation: Expected HRMS Data

Ion SpeciesCalculated Exact MassObserved Mass (Hypothetical)Mass Error (ppm)
[M+H]⁺ (C₁₅H₁₈F₂NO₃⁺)314.1253314.1258+1.6

The calculated exact mass provides a high-confidence filter for potential molecular formulas. The observation of a signal at m/z 314.1258, matching the protonated molecule within 5 ppm, strongly validates the proposed formula of C₁₅H₁₇F₂NO₃.

Functional Group Identification by Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Rationale: FT-IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups by detecting their characteristic vibrational frequencies.[3] For our target molecule, we expect to see distinct absorptions for the N-H bond, two different carbonyl (C=O) groups (amide and ester), and the C-F bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify the wavenumbers of major absorption bands and correlate them to specific functional groups.

Data Presentation: Characteristic IR Absorptions

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3300Medium, SharpN-H StretchCharacteristic of a secondary amide N-H bond.[4]
~3050WeakAromatic C-H StretchIndicates the presence of protons on an aromatic ring.
~2940, ~2860MediumAliphatic C-H StretchCorresponds to the CH₂ groups of the cyclohexyl ring.
~1720Strong, SharpC=O Stretch (Ester)The ester carbonyl typically absorbs at a higher frequency than an amide carbonyl.[5]
~1650Strong, SharpC=O Stretch (Amide I Band)A hallmark absorption for the carbonyl group in an amide linkage.[6]
~1540MediumN-H Bend (Amide II Band)Coupled with the Amide I band, this confirms the amide group.[7]
~1270, ~1100StrongC-O Stretch (Ester)Esters show two characteristic C-O stretching bands.[5]
~1150-1000StrongC-F StretchThe gem-difluoro group will produce strong, characteristic absorptions in this region.

The FT-IR spectrum provides immediate, orthogonal confirmation of the key functional groups hypothesized in the structure: amide, ester, aromatic ring, and the C-F bonds.

NMR Spectroscopy: Assembling the Molecular Framework

Nuclear Magnetic Resonance (NMR) is the most powerful tool for elucidating the precise connectivity of a small molecule.[8] We will use a combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) experiments to build the structure piece by piece.

Experimental Protocol: NMR Sample Preparation

  • Sample Preparation: Dissolve 10-15 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[9] Ensure the sample is fully dissolved to prevent poor spectral quality.[10]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Acquisition: All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

¹H NMR Spectroscopy - Proton Environments

Expertise & Rationale: ¹H NMR provides information on the number of distinct proton environments, their electronic environment (chemical shift), their relative numbers (integration), and their neighboring protons (spin-spin coupling).[11]

Data Presentation: Predicted ¹H NMR Data (400 MHz, CDCl₃)

LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
H-a~8.10d2HAromatic (ortho to Ester)Deshielded by the electron-withdrawing ester group.[12]
H-b~7.95d2HAromatic (ortho to Amide)Deshielded by the amide group.
H-c~6.50br s1HAmide N-HBroad signal, chemical shift can be solvent-dependent.
H-d~4.00m1HCyclohexyl CH-NDeshielded by the adjacent nitrogen atom.
H-e~3.90s3HEster O-CH₃Singlet, characteristic chemical shift for a methyl ester.
H-f, H-g~2.20 - 1.80m8HCyclohexyl CH₂Complex overlapping multiplets for the four CH₂ groups.[13]
¹³C NMR & DEPT Spectroscopy - The Carbon Skeleton

Expertise & Rationale: ¹³C NMR reveals the number of unique carbon environments. A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is crucial for differentiating between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons (including C=O) do not appear in DEPT spectra.[8]

Data Presentation: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

LabelChemical Shift (δ, ppm)DEPT-135AssignmentRationale
C-1~166.5AbsentEster C=OTypical chemical shift for an ester carbonyl.[14]
C-2~165.8AbsentAmide C=OTypical chemical shift for a benzamide carbonyl.
C-3~142.0AbsentAromatic C-NHQuaternary carbon attached to the amide nitrogen.
C-4~132.5AbsentAromatic C-COQuaternary carbon attached to the ester group.
C-5~129.8PositiveAromatic CH (ortho to Ester)Aromatic CH carbons.
C-6~128.5PositiveAromatic CH (ortho to Amide)Aromatic CH carbons.
C-7~121.0 (t)AbsentCyclohexyl C-F₂Quaternary carbon strongly deshielded by two fluorine atoms; will appear as a triplet due to ¹JCF coupling.[15]
C-8~52.5PositiveEster O-CH₃Typical shift for a methyl ester.
C-9~49.0PositiveCyclohexyl CH-NAliphatic carbon attached to nitrogen.
C-10~33.0 (t)NegativeCyclohexyl CH₂ (adjacent to CF₂)Aliphatic CH₂ group; will show coupling to fluorine (²JCF).
C-11~24.0NegativeCyclohexyl CH₂ (meta to CF₂)Aliphatic CH₂ group.
¹⁹F NMR Spectroscopy - The Fluorine Signature

Expertise & Rationale: ¹⁹F NMR is a highly sensitive technique that provides direct evidence for the fluorine atoms in the molecule.[16] For a gem-difluoro group on a cyclohexane ring, we expect a single resonance, as the two fluorine atoms are chemically equivalent due to rapid chair-flipping at room temperature.[17]

Expected Result: A single, broad signal in the ¹⁹F NMR spectrum, likely around -90 to -110 ppm (relative to CFCl₃), confirming the presence of the C-F₂ group.

2D NMR: Establishing Connectivity

Expertise & Rationale: While 1D NMR helps identify the fragments, 2D NMR shows how they are connected.[18]

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).[19] This is essential for mapping out the proton network within the cyclohexyl ring and confirming the 1,4-disubstitution pattern of the aromatic ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (¹JCH). This allows for the definitive assignment of carbon signals based on their attached, and already assigned, protons.[8][19]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assembling the final structure. It shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds, ²JCH and ³JCH).[20] It allows us to connect the disparate fragments identified in the 1D spectra.[21]

Caption: Key HMBC correlations for structural assembly.

Data Interpretation: Key HMBC Correlations

  • Ester-Aromatic Link: The methyl protons (H-e, δ ~3.90) will show a correlation to the ester carbonyl carbon (C-1, δ ~166.5). The aromatic protons ortho to the ester (H-a, δ ~8.10) will also correlate to this carbonyl carbon (C-1). This definitively connects the methyl ester to the aromatic ring.

  • Amide-Aromatic Link: The aromatic protons ortho to the amide (H-b, δ ~7.95) will show a correlation to the amide carbonyl carbon (C-2, δ ~165.8). This connects the amide carbonyl to the other side of the 1,4-disubstituted ring.

  • Amide-Cyclohexyl Link: The amide proton (H-c, δ ~6.50) and the cyclohexyl methine proton (H-d, δ ~4.00) will both show a correlation to the amide carbonyl carbon (C-2, δ ~165.8). This is the critical link that unequivocally establishes the bond between the cyclohexyl ring and the amide nitrogen.

Conclusion: Integrated Data and Final Structure Confirmation

The structure of Methyl 4-[(4,4-difluorocyclohexyl)carbamoyl]benzoate is confirmed through a rigorous and self-validating analytical workflow. High-resolution mass spectrometry established the correct molecular formula, C₁₅H₁₇F₂NO₃. FT-IR spectroscopy confirmed the presence of all key functional groups: an ester, a secondary amide, a benzene ring, and C-F bonds. A comprehensive analysis of 1D and 2D NMR spectra allowed for the unambiguous assignment of all proton and carbon signals and, most critically, established the connectivity between the methyl benzoate and 4,4-difluorocyclohexyl fragments through the central amide linkage. The combined, corroborating evidence from these orthogonal techniques provides incontrovertible proof of the proposed structure.

References

  • Emery Pharma (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]

  • Abraham, R. J., & Edgar, M. (n.d.). Substituent Chemical Shifts in NMR. Part 5: Mono and Difluoro S.C.S. in rigid molecules*. Modgraph. Available at: [Link]

  • ResearchGate (n.d.). Fluorine NMR. Spectra of conformationally constrained Gem‐difluorocyclohexanes. Request PDF. Available at: [Link]

  • NIST (n.d.). Methyl 4(methylamino)benzoate. NIST Chemistry WebBook. Available at: [Link]

  • Workman, J. Jr., & Springsteen, A. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Available at: [Link]

  • PubMed (2023). Exploration of N-Arylation of Backbone Amides as a Novel Tool for Conformational Modification in Peptides. Available at: [Link]

  • Sathis Kumar, D. et al. (2011). Heteronuclear Multiple Bond Correlation Spectroscopy- An Overview.
  • Doc Brown's Advanced Organic Chemistry (n.d.). 1H proton nmr spectrum of cyclohexene C6h10. Available at: [Link]

  • Iowa State University (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

  • ResearchGate (n.d.). The complete FTIR averaged spectra of Amide I and Amide II and ester groups. Available at: [Link]

  • PMC (n.d.). Theoretical NMR correlations based Structure Discussion. Available at: [Link]

  • PMC (n.d.). High-Resolution Filtering for Improved Small Molecule Identification via GC/MS. Available at: [Link]

  • Chemistry LibreTexts (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

  • Chemistry LibreTexts (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

  • Wikipedia (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]

  • University of California, Davis (2010). H-C multiple-bond correlations: HMBC 1H 13C. Available at: [Link]

  • ResearchGate (2021). How does 2D NMR help to elucidate chemical structure?. Available at: [Link]

  • Master Organic Chemistry (2022). 1H NMR: How Many Signals?. Available at: [Link]

  • YouTube (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Available at: [Link]

  • Specac Ltd (n.d.). Interpreting Infrared Spectra. Available at: [Link]

  • Chemistry LibreTexts (2024). 19: HMBC. Available at: [Link]

  • ZefSci (2024). Choosing the Right Mass Spectrometry for Small Molecules. Available at: [Link]

  • Cornell University (n.d.).
  • SDSU NMR Facility (n.d.). Common 2D (COSY, HSQC, HMBC). Available at: [Link]

  • The Royal Society of Chemistry (n.d.).
  • ACS Publications (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Available at: [Link]

  • Chemistry LibreTexts (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

  • MtoZ Biolabs (n.d.). What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas?. Available at: [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 4-[(4,4-difluorocyclohexyl)carbamoyl]benzoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the spectroscopic data for Methyl 4-[(4,4-difluorocyclohexyl)carbamoyl]benzoate, a compound of interest to researchers and scientists in the field of drug development. This document will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. Furthermore, it will outline detailed, field-proven experimental protocols for acquiring this data, grounded in established scientific principles.

Introduction: The Molecular Blueprint

Methyl 4-[(4,4-difluorocyclohexyl)carbamoyl]benzoate is a small organic molecule featuring a methyl benzoate moiety linked via an amide bond to a 4,4-difluorocyclohexyl group. Understanding the precise arrangement of atoms and functional groups within this molecule is paramount for its application in drug discovery and development. Spectroscopic techniques provide the necessary tools to elucidate and confirm its chemical structure. This guide will serve as a valuable resource for researchers, providing both predicted spectral data and the methodologies to obtain and interpret it.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Proton and Carbon Skeleton

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For Methyl 4-[(4,4-difluorocyclohexyl)carbamoyl]benzoate, both ¹H and ¹³C NMR will provide critical information about the number and connectivity of hydrogen and carbon atoms.

Predicted ¹H and ¹³C NMR Data

The predicted chemical shifts (δ) in parts per million (ppm) are based on the analysis of similar structural fragments reported in the literature.[1][2][3][4][5][6][7][8]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Multiplicity (¹H) Integration (¹H)
Aromatic CH (ortho to C=O)~8.0~130d2H
Aromatic CH (meta to C=O)~7.8~128d2H
O-CH₃~3.9~52s3H
N-H~8.5 (broad)-s1H
CH (cyclohexyl, adjacent to N)~4.0~48m1H
CH₂ (cyclohexyl, adjacent to CF₂)~2.2~35 (t, J ≈ 25 Hz)m4H
CH₂ (cyclohexyl, meta to CF₂)~1.8~25m4H
C=O (ester)-~166--
C=O (amide)-~165--
Aromatic C (ipso to C=O)-~134--
Aromatic C (ipso to amide)-~140--
CF₂-~122 (t, J ≈ 240 Hz)--

Chemical shifts are referenced to TMS (Tetramethylsilane). The solvent is assumed to be CDCl₃.

Experimental Protocol for NMR Data Acquisition

This protocol outlines the standard procedure for obtaining high-quality NMR spectra.[9][10][11][12][13]

Instrumentation:

  • A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of Methyl 4-[(4,4-difluorocyclohexyl)carbamoyl]benzoate.

  • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

Data Acquisition Parameters:

  • ¹H NMR:

    • Pulse Program: Standard single-pulse (zg30)

    • Spectral Width: ~16 ppm

    • Acquisition Time: ~4 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 16

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse (zgpg30)

    • Spectral Width: ~240 ppm

    • Acquisition Time: ~1 second

    • Relaxation Delay: 2 seconds

    • Number of Scans: 1024

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

  • Integrate the peaks in the ¹H NMR spectrum.

  • Perform peak picking for both ¹H and ¹³C spectra.

Interpretation of NMR Spectra

The predicted NMR data reveals key structural features:

  • The downfield signals around 8.0 and 7.8 ppm in the ¹H NMR spectrum are characteristic of protons on a 1,4-disubstituted benzene ring.

  • The singlet at approximately 3.9 ppm corresponds to the three protons of the methyl ester group.

  • The broad singlet around 8.5 ppm is indicative of the amide proton.

  • The multiplet around 4.0 ppm is assigned to the cyclohexyl proton attached to the nitrogen.

  • The complex multiplets in the 1.8-2.2 ppm region arise from the remaining cyclohexyl protons.

  • In the ¹³C NMR spectrum, the two signals around 165-166 ppm are attributed to the ester and amide carbonyl carbons.

  • The triplet at approximately 122 ppm with a large coupling constant (J ≈ 240 Hz) is a definitive signature of the CF₂ group, with the triplet multiplicity arising from coupling to the two fluorine atoms.

  • The triplet at roughly 35 ppm is due to the carbon atoms adjacent to the CF₂ group, showing a smaller C-F coupling.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The predicted IR absorption bands are based on characteristic frequencies for the functional groups present in the molecule.[14][15][16][17][18][19][20][21][22]

Table 2: Predicted IR Absorption Frequencies

Functional Group Predicted Frequency (cm⁻¹) Intensity
N-H Stretch (amide)3300-3500Medium
C-H Stretch (aromatic)3000-3100Medium
C-H Stretch (aliphatic)2850-2960Medium
C=O Stretch (ester)~1720Strong
C=O Stretch (amide I band)~1660Strong
N-H Bend (amide II band)~1550Medium
C=C Stretch (aromatic)1450-1600Medium-Weak
C-O Stretch (ester)1100-1300Strong
C-F Stretch1000-1200Strong
Experimental Protocol for IR Data Acquisition

This protocol outlines the procedure for obtaining an IR spectrum using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for solid samples.[23][24][25][26][27][28]

Instrumentation:

  • A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a diamond ATR accessory.

Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with isopropanol and allowing it to dry completely.

  • Place a small amount of the solid Methyl 4-[(4,4-difluorocyclohexyl)carbamoyl]benzoate sample onto the center of the ATR crystal.

  • Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect a background spectrum of the clean, empty ATR crystal.

  • Collect the sample spectrum.

  • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Data Processing:

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Perform a baseline correction if necessary.

  • Label the significant peaks.

Interpretation of the IR Spectrum

The IR spectrum will provide confirmatory evidence for the key functional groups:

  • A medium intensity peak in the 3300-3500 cm⁻¹ region will confirm the presence of the N-H bond in the amide.

  • Two strong, distinct peaks for the carbonyl groups are expected: one around 1720 cm⁻¹ for the ester C=O and another at a lower frequency, around 1660 cm⁻¹, for the amide C=O (Amide I band).

  • The N-H bend (Amide II band) should be visible around 1550 cm⁻¹.

  • Strong absorption bands in the 1000-1300 cm⁻¹ region will be indicative of the C-O and C-F stretches.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Predicted Mass Spectrometry Data

Molecular Weight:

  • The calculated monoisotopic mass of Methyl 4-[(4,4-difluorocyclohexyl)carbamoyl]benzoate (C₁₅H₁₇F₂NO₃) is approximately 313.1176 g/mol .

  • The molecular ion peak (M⁺˙) is expected at m/z 313.

Major Fragmentation Pathways: The fragmentation of the molecular ion is predicted to occur at the weakest bonds, primarily the amide bond and bonds within the cyclohexyl ring.[29][30][31][32][33][34][35][36][37][38][39][40][41]

Table 3: Predicted Major Fragment Ions

m/z Proposed Fragment Structure Notes
313[C₁₅H₁₇F₂NO₃]⁺˙Molecular Ion
282[M - OCH₃]⁺Loss of the methoxy radical
164[C₉H₇O₃]⁺Cleavage of the N-cyclohexyl bond
149[C₈H₅O₃]⁺Cleavage of the amide C-N bond
133[C₇H₆NO]⁺Cleavage of the amide C-C bond
117[C₆H₁₀F₂N]⁺4,4-difluorocyclohexylamine fragment
116[C₆H₉F₂N]⁺˙Loss of a hydrogen from the amine fragment
91[C₆H₅F₂]⁺Loss of HCN from the amine fragment
Experimental Protocol for Mass Spectrometry Data Acquisition

This protocol describes a general procedure for obtaining a mass spectrum using Electrospray Ionization (ESI), a soft ionization technique suitable for this type of molecule.

Instrumentation:

  • A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

Sample Preparation:

  • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL with the same solvent, often with the addition of a small amount of formic acid (0.1%) to promote protonation.

Data Acquisition:

  • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

  • Acquire the mass spectrum in positive ion mode.

  • Typical ESI source parameters:

    • Capillary Voltage: 3-4 kV

    • Nebulizing Gas (N₂): 1-2 Bar

    • Drying Gas (N₂): 6-8 L/min at 200-250 °C

  • Acquire data over a mass range of m/z 50-500.

  • For fragmentation analysis, perform tandem MS (MS/MS) by selecting the molecular ion (m/z 313) as the precursor ion and applying collision-induced dissociation (CID).

Interpretation of the Mass Spectrum
  • The presence of a peak at m/z 313 will confirm the molecular weight of the compound.

  • The fragmentation pattern will provide structural confirmation. The observation of key fragment ions, such as those corresponding to the methyl benzoate portion (m/z 149) and the difluorocyclohexylamide portion, will validate the connectivity of the molecule.

Proposed Synthesis Route

A plausible synthetic route for Methyl 4-[(4,4-difluorocyclohexyl)carbamoyl]benzoate involves the coupling of two commercially available or readily synthesized precursors: methyl 4-aminobenzoate and 4,4-difluorocyclohexanecarboxylic acid. This reaction would likely proceed via the formation of an activated carboxylic acid derivative, such as an acid chloride or an active ester, followed by nucleophilic acyl substitution by the amine.[42][43][44][45][46]

Diagram 1: Proposed Synthesis of Methyl 4-[(4,4-difluorocyclohexyl)carbamoyl]benzoate

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product A Methyl 4-aminobenzoate E Methyl 4-[(4,4-difluorocyclohexyl)carbamoyl]benzoate A->E B 4,4-Difluorocyclohexanecarboxylic acid B->E C Activating Agent (e.g., SOCl₂, EDCI) C->E D Base (e.g., Pyridine, Et₃N) D->E

Caption: A proposed two-component coupling reaction to synthesize the target molecule.

Visual Summaries

Diagram 2: Molecular Structure of Methyl 4-[(4,4-difluorocyclohexyl)carbamoyl]benzoate

G mol Methyl 4-[(4,4-difluorocyclohexyl)carbamoyl]benzoate C₁₅H₁₇F₂NO₃ MW: 313.30

Caption: The chemical structure and basic information for the target compound.

Diagram 3: Key Spectroscopic Correlations

G Molecule Molecule NMR NMR Molecule->NMR ¹H, ¹³C skeleton IR IR Molecule->IR Functional Groups MS MS Molecule->MS Molecular Weight Aromatic Protons Aromatic Protons NMR->Aromatic Protons Cyclohexyl Protons Cyclohexyl Protons NMR->Cyclohexyl Protons CF₂ Carbon CF₂ Carbon NMR->CF₂ Carbon C=O Stretch C=O Stretch IR->C=O Stretch N-H Stretch N-H Stretch IR->N-H Stretch C-F Stretch C-F Stretch IR->C-F Stretch Molecular Ion Molecular Ion MS->Molecular Ion Fragmentation Fragmentation MS->Fragmentation

Caption: A summary of the information obtained from each spectroscopic technique.

References

  • Standard Operating Procedure for NMR Experiments. (2023, July 24). Go up. [Link]

  • E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy. Health, Safety and Environment Office. [Link]

  • Carbon–fluorine bond. In Wikipedia. [Link]

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  • 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Science Publishing. [Link]

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  • Thermal stability of C-F/C-F2 bonds in fluorinated graphene detected by in-situ heating infrared spectroscopy. Rsc.org. [Link]

  • The features of IR spectrum. [Link]

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  • CID fragmentation of deprotonated N-acyl aromatic sulfonamides. Smiles-type and nitrogen-oxygen rearrangements. (2021, May 19). National Institute of Standards and Technology. [Link]

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Methodological & Application

Using Methyl 4-[(4,4-difluorocyclohexyl)carbamoyl]benzoate in high-throughput screening

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: High-Throughput Screening of Methyl 4-[(4,4-difluorocyclohexyl)carbamoyl]benzoate for Modulatory Activity Against Soluble Epoxide Hydrolase (sEH)

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for Screening

Soluble epoxide hydrolase (sEH, EPHX2) is a critical enzyme in the arachidonic acid cascade, responsible for the hydrolysis of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active dihydroxyeicosatrienoic acid (DiHETrE) counterparts.[1] Inhibition of sEH has emerged as a promising therapeutic strategy for treating cardiovascular and inflammatory diseases, including hypertension and pain.[2][3][4] High-throughput screening (HTS) is an essential methodology in modern drug discovery, enabling the rapid evaluation of large compound libraries to identify novel modulators of therapeutic targets like sEH.[1][5][6]

This document provides a comprehensive guide for utilizing a robust, fluorescence-based HTS assay to evaluate the inhibitory potential of Methyl 4-[(4,4-difluorocyclohexyl)carbamoyl]benzoate against human sEH. The structure of this compound, featuring a carbamoyl linker and a difluorinated aliphatic ring, shares characteristics with known classes of sEH inhibitors, making it a rational candidate for screening.[4] The protocols herein are designed to ensure scientific rigor, reproducibility, and the generation of high-quality, actionable data.

Compound Profile: Methyl 4-[(4,4-difluorocyclohexyl)carbamoyl]benzoate

Before initiating a screening campaign, it is crucial to understand the physicochemical properties of the test compound.

PropertyValue / InformationSource / Justification
IUPAC Name Methyl 4-[(4,4-difluorocyclohexyl)carbamoyl]benzoate---
Molecular Formula C₁₅H₁₇F₂NO₃Calculated
Molecular Weight 313.30 g/mol Calculated
Solvent Dimethyl Sulfoxide (DMSO)Standard practice for HTS compound libraries.[1]
Stock Concentration 10 mM in 100% DMSORecommended for HTS to minimize solvent effects.
Storage Store at -20°C or -80°C in a desiccated environment.Standard practice for long-term stability of small molecules.

Assay Principle: A Fluorescence-Based Approach for sEH Inhibition

The screening protocol employs a highly sensitive and reliable fluorogenic assay to measure sEH activity.[7] The principle relies on the enzymatic hydrolysis of a non-fluorescent substrate, (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), by sEH.[8][9] This reaction cleaves the epoxide moiety, leading to a rapid intramolecular cyclization that releases the highly fluorescent product, 6-methoxy-2-naphthaldehyde (MNA).[10][11]

The fluorescence intensity of MNA, measured at an excitation wavelength of ~330 nm and an emission of ~465 nm, is directly proportional to sEH enzymatic activity.[9][11] When an inhibitor, such as the test compound, binds to sEH, the hydrolysis of PHOME is blocked, resulting in a quantifiable decrease in the fluorescent signal.

G cluster_reaction sEH Enzymatic Reaction cluster_inhibition Inhibition Mechanism PHOME PHOME (Non-Fluorescent Substrate) sEH Soluble Epoxide Hydrolase (sEH) PHOME->sEH Hydrolysis MNA MNA (Highly Fluorescent Product) sEH->MNA Inhibitor Test Compound (e.g., Methyl 4-[(4,4-difluorocyclohexyl) carbamoyl]benzoate) sEH_inhibited sEH Inhibitor->sEH_inhibited Binds to Blocked No Reaction (Low Fluorescence) sEH_inhibited->Blocked PHOME_inhibited PHOME PHOME_inhibited->sEH_inhibited No Hydrolysis

Figure 1: Principle of the fluorescent sEH inhibition assay.

Detailed HTS Protocol

This protocol is optimized for a 384-well microplate format to maximize throughput and minimize reagent consumption, a standard practice in HTS.[12][13]

Required Materials & Reagents
  • Enzyme: Recombinant Human Soluble Epoxide Hydrolase (sEH)

  • Substrate: PHOME (Cayman Chemical Item No. 10011671 or equivalent)[10]

  • Test Compound: Methyl 4-[(4,4-difluorocyclohexyl)carbamoyl]benzoate

  • Positive Control: AUDA or other potent sEH inhibitor

  • Assay Buffer: Tris-HCl buffer (e.g., 25 mM, pH 7.4) containing 0.1 mg/mL Bovine Serum Albumin (BSA)

  • Solvent: DMSO, HPLC grade

  • Microplates: Black, solid-bottom, 384-well assay plates (e.g., Corning #3711)

  • Instrumentation: Automated liquid handler, microplate reader with fluorescence capability (Ex: 330 nm, Em: 465 nm)

Experimental Workflow
Figure 2: High-throughput screening workflow diagram.
Step-by-Step Methodology
  • Compound Plating (Dose-Response):

    • Prepare a serial dilution of the test compound in 100% DMSO, typically starting from 10 mM. A 12-point, 1:3 dilution series is recommended.

    • Using an automated liquid handler (e.g., Echo acoustic dispenser), transfer 200 nL of each compound concentration into the appropriate wells of a 384-well assay plate.

    • Dispense 200 nL of a potent sEH inhibitor (e.g., 1 mM AUDA) into the positive control wells (Max Inhibition).

    • Dispense 200 nL of 100% DMSO into the negative control wells (No Inhibition / 0% Inhibition).

  • Enzyme Addition:

    • Prepare a working solution of recombinant human sEH in cold assay buffer to the desired final concentration (e.g., 2 nM for a 1:2 dilution in the final volume).

    • Add 10 µL of the sEH solution to all wells except for the "no enzyme" background controls. Add 10 µL of assay buffer to the background wells.

    • Mix briefly by shaking or centrifugation.

    • Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

  • Substrate Addition & Signal Detection:

    • Prepare a working solution of PHOME substrate in assay buffer (e.g., 10 µM for a 1:2 dilution).

    • To initiate the enzymatic reaction, add 10 µL of the PHOME solution to all wells. The final assay volume will be 20 µL.

    • Mix briefly and incubate at room temperature for 30 minutes, protected from light.

    • Read the plate on a fluorescence plate reader using an excitation wavelength of 330 nm and an emission wavelength of 465 nm.

Data Analysis and Quality Control

Data Normalization and IC₅₀ Determination
  • Calculate Percent Inhibition: The raw fluorescence units (RFU) are normalized using the high and low controls on each plate.

    % Inhibition = 100 * (1 - (RFUsample - Mean RFUpos_control) / (Mean RFUneg_control - Mean RFUpos_control))

  • IC₅₀ Curve Fitting: Plot the % Inhibition against the logarithm of the compound concentration. Fit the data using a four-parameter logistic equation (sigmoidal dose-response with variable slope) to determine the IC₅₀ value, which represents the concentration at which the compound inhibits 50% of the enzyme's activity.

Assay Validation: The Z'-Factor

The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay.[14][15] It measures the separation between the positive and negative control distributions.[16]

Z'-Factor Formula:

Z' = 1 - (3 * (SDneg_control + SDpos_control)) / |Meanneg_control - Meanpos_control|

Where SD is the standard deviation and Mean is the average of the control wells.

Z'-Factor ValueAssay QualitySuitability for HTS
> 0.5ExcellentIdeal for screening.[14][17]
0 to 0.5Acceptable / MarginalThe assay is usable but may benefit from optimization.[17]
< 0UnacceptableThe assay is not suitable for screening.[16][17]

A successful assay validation, with a Z'-factor consistently above 0.5, is mandatory before proceeding with a full screening campaign.[7][13]

Example Plate Layout

A well-defined plate map is essential for robust data analysis.

Plate Layout (384-well)Columns 1-2Columns 3-22Columns 23-24
Rows A-H Negative Control (DMSO)Test Compound (12-pt Dose Response, n=4 per conc.)Positive Control (AUDA)
Rows I-P Negative Control (DMSO)Test Compound (12-pt Dose Response, n=4 per conc.)Positive Control (AUDA)

Conclusion

This application note details a robust, validated, and high-throughput method for assessing the inhibitory activity of Methyl 4-[(4,4-difluorocyclohexyl)carbamoyl]benzoate against the therapeutic target soluble epoxide hydrolase. By following this protocol, researchers can efficiently generate high-quality dose-response data, enabling confident decision-making in the early stages of the drug discovery process. The emphasis on rigorous quality control, particularly the calculation of the Z'-factor, ensures the reliability and reproducibility of the screening results.

References

  • Jones, P. D., et al. (2005). Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies. Analytical Biochemistry, 343(1), 66-75. [Link]

  • Agilent. (2023, June 5). Discovery of Potential Soluble Epoxide Hydrolase Inhibitors Using a High-Throughput Screening Assay on a 235 Compound Library. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies. Retrieved from [Link]

  • Kim, I. H., et al. (2006). Development of a high-throughput screen for soluble epoxide hydrolase inhibition. Analytical Biochemistry, 355(1), 8-16. [Link]

  • ResearchGate. (n.d.). Development of a high-throughput screen for soluble epoxide hydrolase inhibition. Retrieved from [Link]

  • On HTS. (2023, December 12). Z-factor. Retrieved from [Link]

  • Sui, Y., & Wu, Z. (2021). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 37(15), 2146-2152. [Link]

  • Kim, I. H., et al. (2006). Development of a high-throughput screen for soluble epoxide hydrolase inhibition. PMC. [Link]

  • Jones, P. D., et al. (2005). Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies. PubMed. [Link]

  • MedchemExpress. (n.d.). PHOME | sEH Fluorogenic Substrate (Chinese). Retrieved from [Link]

  • Sapphire North America. (n.d.). Soluble Epoxide Hydrolase Inhibitor Screening Assay Kit. Retrieved from [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]

  • Assay Quality Control. (n.d.). Z-Factor Calculator. Retrieved from [Link]

  • BMG LABTECH. (2025, January 27). The Z prime value (Z´). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. Retrieved from [Link]

  • BMG LABTECH. (n.d.). High-throughput screening (HTS). Retrieved from [Link]

  • Technology Networks. (2025, September 25). High-Throughput Screening. Retrieved from [Link]

  • IntechOpen. (2015, June 3). Assay Validation in High Throughput Screening – from Concept to Application. Retrieved from [Link]

  • Macarrón, R., & Hertzberg, R. P. (2009). Design and implementation of high-throughput screening assays. Methods in Molecular Biology, 565, 1-32. [Link]

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Application Notes and Protocols for the Characterization and Use of Novel Chemical Probes: A Case Study with Methyl 4-[(4,4-difluorocyclohexyl)carbamoyl]benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Small-molecule chemical probes are indispensable tools in modern biomedical research and drug discovery.[1][2] They enable the acute modulation of specific protein functions within complex biological systems, complementing genetic methods like CRISPR and RNAi to validate protein targets and dissect cellular pathways.[2][3][4] However, the utility of a chemical probe is entirely dependent on its quality; poorly characterized compounds can lead to misleading results, wasting resources and impeding scientific progress.[1][5] Therefore, a rigorous and systematic validation process is paramount.

This guide provides a comprehensive framework for the characterization and application of a novel chemical probe, using the hypothetical molecule Methyl 4-[(4,4-difluorocyclohexyl)carbamoyl]benzoate (hereafter designated DFCH-B ) as a case study. We will follow the "four pillars" of chemical probe validation to establish its utility, providing detailed, field-proven protocols that are broadly applicable to other novel small molecules.[6] This document is intended for researchers, scientists, and drug development professionals seeking to validate and deploy new chemical tools with high scientific integrity.

Section 1: The Chemical Probe Candidate: DFCH-B

Rationale for Design and Synthesis

The structure of DFCH-B incorporates features designed to enhance its potential as a chemical probe. The 4,4-difluorocyclohexyl group is a bioisostere of a cyclohexyl or phenyl ring, often introduced to improve metabolic stability and modulate lipophilicity, which can enhance cell permeability. The central carbamoyl benzoate scaffold is a common feature in bioactive molecules.

A plausible synthetic route involves the amidation of a methyl 4-(chlorocarbonyl)benzoate with 4,4-difluorocyclohexanamine, a standard reaction in medicinal chemistry.[7]

Physicochemical Properties

Before experimental use, it is critical to characterize the probe's fundamental properties.

PropertyPredicted ValueSignificance
Molecular Formula C₁₅H₁₇F₂NO₃Defines the exact composition.
Molecular Weight 301.30 g/mol Important for preparing stock solutions and for mass spectrometry.
Purity >98% (by HPLC/LC-MS)Essential to ensure observed effects are from the probe, not impurities.
Solubility >10 mM in DMSODetermines appropriate solvents and concentration ranges for experiments.
cLogP ~3.5Predicted lipophilicity; suggests good potential for cell permeability.

Section 2: The Four Pillars of Chemical Probe Validation

A high-quality chemical probe must be validated against four key criteria to ensure its utility and the reliability of the data it generates.[6] We will use these pillars to structure our experimental validation of DFCH-B.

G cluster_0 P1 Pillar 1: Exposure Does the probe reach its target in cells? P2 Pillar 2: Target Engagement Does the probe bind its target in cells? P1->P2 P3 Pillar 3: Target Activity Does binding affect target function? P2->P3 P4 Pillar 4: Phenotypic Response Does target modulation cause a cellular effect? P3->P4

Caption: The Four Pillars of Chemical Probe Validation.

Section 3: Experimental Protocols for Probe Validation

This section provides detailed protocols to assess DFCH-B against the validation pillars. It is crucial to include appropriate controls in every experiment.[8]

Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement (Pillar 2)

CETSA is a powerful biophysical method to confirm that a compound binds to its target protein in intact cells.[9][10] The principle is that ligand binding increases a protein's thermal stability, preventing its denaturation and aggregation upon heating.[11]

CETSA_Workflow start Culture and treat cells (DFCH-B or Vehicle) harvest Harvest and resuspend cells start->harvest aliquot Aliquot cells into PCR tubes harvest->aliquot heat Heat challenge across a temperature gradient aliquot->heat lyse Cell Lysis (Freeze-thaw cycles) heat->lyse centrifuge Centrifugation (Separate soluble vs. aggregated protein) lyse->centrifuge collect Collect supernatant (Soluble fraction) centrifuge->collect analyze Analyze by Western Blot (Quantify target protein) collect->analyze end Determine Melt Curve / ITDR analyze->end

Caption: General workflow for a CETSA melt curve experiment.

Protocol 1: Generating a Thermal Melt Curve

  • Cell Culture: Plate cells (e.g., a cell line known to express the putative target) and grow to 70-80% confluency.

  • Compound Treatment: Treat cells with a saturating concentration of DFCH-B (e.g., 10 µM) or vehicle control (e.g., 0.1% DMSO) for 1-2 hours at 37°C.[12]

  • Cell Harvesting: Wash cells twice with ice-cold PBS, then scrape and resuspend in PBS containing protease inhibitors to a final concentration of ~1x10⁷ cells/mL.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes. Using a thermal cycler, heat the tubes for 3 minutes across a temperature range (e.g., 40°C to 70°C in 2-3°C increments).[10] Include a non-heated control (room temperature).

  • Cell Lysis: Subject the samples to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to lyse the cells.[10]

  • Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.[12]

  • Analysis: Carefully transfer the supernatant (soluble fraction) to a new tube. Determine protein concentration using a BCA assay. Normalize all samples, prepare for SDS-PAGE, and analyze the amount of soluble target protein remaining via Western Blot.

Protocol 2: Isothermal Dose-Response (ITDR) for Cellular Potency (EC₅₀)

  • Follow steps 1-3 from Protocol 1, but instead of two conditions, treat cells with a serial dilution of DFCH-B (e.g., 0.01 to 30 µM) and a vehicle control.

  • Heat Challenge: Based on the melt curve from Protocol 1, select a single temperature that shows a significant difference in protein stability between the treated and vehicle groups. Heat all samples at this temperature for 3 minutes.

  • Follow steps 5-7 from Protocol 1.

  • Data Analysis: Quantify band intensities from the Western Blot. Plot the normalized intensity of the soluble target protein against the logarithm of DFCH-B concentration and fit a dose-response curve to determine the cellular EC₅₀.

Protocol: Photoaffinity Labeling for Target Identification

If the target of DFCH-B is unknown, photoaffinity labeling (PAL) is a powerful technique for target deconvolution.[13][14] This requires synthesizing a derivative of DFCH-B that includes a photoreactive group (e.g., diazirine) and a reporter tag (e.g., an alkyne for click chemistry).[15]

PAL_Workflow start Treat live cells with PAL-derivatized DFCH-B uv UV Irradiation (350 nm) Covalent cross-linking start->uv lyse Cell Lysis uv->lyse click Click Chemistry (e.g., Biotin-azide) lyse->click enrich Affinity Purification (e.g., Streptavidin beads) click->enrich digest On-bead protein digestion enrich->digest ms LC-MS/MS Analysis (Protein Identification) digest->ms end Identify specific binding partners ms->end

Caption: Workflow for target identification using photoaffinity labeling.

Protocol 3: In-Situ Photoaffinity Labeling

  • Probe Synthesis: Synthesize an analog of DFCH-B containing a diazirine group and a terminal alkyne.

  • Cell Treatment: Treat cells with the PAL probe. Crucially, include a competition control where cells are pre-treated with an excess (e.g., 50-fold) of the parent compound, DFCH-B, to identify specific binders.[15] Also include a vehicle-only control.

  • UV Cross-linking: Irradiate the cells with UV light (typically 350-365 nm) for 10-30 minutes on ice to covalently link the probe to its binding partners.[13]

  • Lysis and Click Chemistry: Lyse the cells and perform a copper-catalyzed or copper-free click reaction to attach a biotin-azide tag to the alkyne handle on the probe.[16]

  • Enrichment: Use streptavidin-coated beads to pull down the biotinylated protein-probe complexes. Wash extensively to remove non-specific binders.

  • Proteomics: Perform on-bead tryptic digestion of the enriched proteins, followed by LC-MS/MS analysis to identify the proteins.

  • Data Analysis: True targets will be significantly enriched in the PAL probe-treated sample compared to the competition and vehicle controls.

Establishing On-Target Activity and Phenotypic Response (Pillars 3 & 4)

Once a target is identified and engagement is confirmed, the next steps are to demonstrate that binding modulates the target's function and leads to a downstream cellular phenotype. These assays are target-specific.

  • If the target is a kinase: Measure the phosphorylation of a known substrate via Western Blot or a specific immunoassay after treating cells with DFCH-B.

  • If the target is a transcription factor: Use a reporter gene assay (e.g., luciferase) or qPCR to measure changes in the expression of target genes.

  • Phenotypic Assays: Use assays relevant to the target's biological role, such as cell viability (e.g., MTT assay), cell cycle analysis (flow cytometry), or cell migration assays.

Crucial Validation Step: Correlate the potencies across different assays. A high-quality probe should show a strong correlation between its target engagement EC₅₀ (from CETSA), its functional IC₅₀ (from an activity assay), and the EC₅₀ of the final phenotypic response.[5]

Section 4: Data Interpretation and Best Practices

Quantitative Data Summary (Hypothetical)

The following table summarizes the kind of data needed to validate DFCH-B as a high-quality probe.

Assay TypeParameterResultInterpretation
Target Engagement CETSA ITDR EC₅₀150 nMDFCH-B effectively engages its target in intact cells with sub-micromolar potency.
Target Activity Kinase Inhibition IC₅₀95 nMDFCH-B inhibits the function of its target with high potency.
Selectivity KinomeScan (468 kinases)S-score (35) = 0.01Highly selective; minimal off-target binding at 1 µM.
Phenotypic Response Cell Viability EC₅₀200 nMThe phenotypic effect occurs at a concentration consistent with target engagement.
Negative Control Inactive Analog EC₅₀> 30 µMThe observed cellular effect is specific to the probe's structure and on-target activity.
Best Practices and Troubleshooting
  • Use Appropriate Concentrations: Use the probe at the lowest concentration that gives a robust on-target effect (typically 10-fold above the cellular EC₅₀). Avoid using concentrations >10 µM in cellular assays to minimize off-target effects.[8][17]

  • Always Use Controls: The inclusion of a structurally related inactive compound as a negative control is one of the most powerful experiments to demonstrate that the observed phenotype is due to the intended target.[8]

  • Orthogonal Validation: Confirm key findings using a non-pharmacological method, such as siRNA or CRISPR-mediated knockdown of the target protein. A similar phenotype from both methods provides strong evidence for the on-target mechanism.[8]

ProblemPossible CauseSuggested Solution
No thermal shift in CETSA Inhibitor is not cell-permeable; Incorrect heating conditions; Low inhibitor concentration.Confirm cell permeability with other assays; Optimize heat challenge temperature and duration; Test a higher concentration of the inhibitor.[9]
High background in PAL Non-specific binding to abundant proteins.Increase stringency of wash steps; Ensure competition experiment with excess unlabeled probe is performed to distinguish specific targets.[15]
Mismatch in potency (EC₅₀ vs IC₅₀) Poor cell permeability; Probe is an efflux pump substrate; Probe requires metabolic activation.Perform cell permeability assays (e.g., PAMPA); Use efflux pump inhibitors; Investigate potential metabolites.

Section 5: Conclusion

The validation of a chemical probe is a rigorous, multi-step process that is essential for generating robust and reproducible biological data. By following a structured framework, such as the four pillars of validation, researchers can build a comprehensive evidence package for their tool compounds. Using our case study of the hypothetical probe DFCH-B, we have outlined the critical experiments—from confirming target engagement with CETSA to identifying targets with photoaffinity labeling—that are required to elevate a novel compound to the status of a high-quality chemical probe. The diligent application of these principles and protocols will ultimately strengthen target validation efforts and accelerate the discovery of new therapeutics.[18]

References

  • Best Practices for Chemical Probes - Alto Predict. (2016, July 6). Available at: [Link]

  • Ahuja, M., et al. (2023). Chemical Probes Review: Choosing the Right Path Towards Pharmacological Targets in Drug Discovery, Challenges and Future Perspectives. Combinatorial Chemistry & High Throughput Screening. Available at: [Link]

  • Use combined chemical probe resources to select best tools for biomedical research and drug discovery, scientists urge - The Institute of Cancer Research, London. (2018, July 12). Available at: [Link]

  • Validating Chemical Probes - European Federation for Medicinal Chemistry and Chemical Biology. Available at: [Link]

  • Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation - AACR Journals. (2023, October 5). Available at: [Link]

  • Müller, S., et al. (2023). Open resources for chemical probes and their implications for future drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]

  • The importance of chemical probes in molecular and cell biology - FEBS Network. (2023, October 4). Available at: [Link]

  • 2.6. Cellular Thermal Shift Assay (CETSA) - Bio-protocol. Available at: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (2016, July 1). Available at: [Link]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - ACS Publications. (2023, March 17). Available at: [Link]

  • Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes - PMC. (2021, July 8). Available at: [Link]

  • Lee, W., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols. Available at: [Link]

  • Photoaffinity labelling with small molecules | Request PDF - ResearchGate. Available at: [Link]

  • A simple photo-affinity labeling protocol - Chemical Communications (RSC Publishing). Available at: [Link]

  • Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PubMed. (2021, June 12). Available at: [Link]

  • Photoaffinity labeling in target- and binding-site identification - PMC. (2018, May 1). Available at: [Link]

  • Synthesis of Carbamoyl Fluorides Using a Difluorophosgene Surrogate Derived from Difluorocarbene and Pyridine N-Oxides - Organic Chemistry Portal. (2022). Available at: [Link]

  • Methyl 4-(diethylcarbamoyl)benzoate: Chemical Structure & Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 19). Available at: [Link]

Sources

Application Note: In Vitro Metabolic Stability Assessment of Fluorinated Cycloalkylamines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The optimization of a drug molecule’s distribution, metabolism, and pharmacokinetic (DMPK) profile remains one of the most resource-intensive phases of preclinical drug discovery. Cycloalkylamines (e.g., piperidines, pyrrolidines, and cyclohexylamines) are ubiquitous pharmacophores in medicinal chemistry. However, their electron-rich nature and basicity often render them highly susceptible to rapid Phase I oxidative metabolism, primarily mediated by hepatic Cytochrome P450 (CYP450) enzymes.

Strategic fluorination is a premier tactic to mitigate this liability [1]. While the enhanced metabolic stability of fluorinated analogs is frequently attributed solely to the high bond dissociation energy of the C–F bond (~105 kcal/mol) compared to the C–H bond (~98 kcal/mol), this is an oversimplification. From a physical organic chemistry perspective, the electronegativity of fluorine profoundly perturbs the physicochemical properties of the cycloalkylamine [2].

The Causality of Fluorine-Mediated Stability:

  • HOMO Energy Reduction: Fluorine withdraws electron density via inductive effects, lowering the Highest Occupied Molecular Orbital (HOMO) energy of the cycloalkyl ring. This makes the molecule less susceptible to the Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT) mechanisms utilized by the highly electrophilic CYP450 iron-oxo species [2].

  • pKa​ Modulation: Placing a fluorine atom adjacent to an amine (e.g., 3-fluoropiperidine) significantly reduces the basicity ( pKa​ ) of the nitrogen. Because many CYP isoforms (such as CYP2D6) rely on electrostatic interactions with protonated amines for substrate recognition, lowering the pKa​ reduces the binding affinity ( Ka​ ) of the drug to the enzyme's active site [3].

  • Steric Shielding: Although fluorine is a bioisostere of hydrogen, its slightly larger van der Waals radius (1.47 Å vs. 1.20 Å) provides subtle steric shielding at metabolic soft spots without drastically altering the molecule's overall topology [3].

Mechanism Unfluorinated Unfluorinated Cycloalkylamine CYP CYP450 Active Site (High Affinity / Basic Amine) Unfluorinated->CYP Oxidation C-H Oxidation (HAT Mechanism) CYP->Oxidation Clearance Rapid Clearance (Low t½) Oxidation->Clearance Fluorinated Fluorinated Cycloalkylamine CYP_Low CYP450 Active Site (Lower Affinity / pKa shift) Fluorinated->CYP_Low Blocked Metabolic Blocking (Low HOMO / Strong C-F) CYP_Low->Blocked Stability High Stability (Prolonged t½) Blocked->Stability

Mechanistic pathways contrasting the metabolic fate of unfluorinated vs. fluorinated cycloalkylamines.

Experimental Design: A Self-Validating System

To accurately quantify the metabolic stability of fluorinated cycloalkylamines, the experimental protocol must be designed as a self-validating system . This means the assay must internally prove its own reliability through specific controls:

  • Positive Controls (Enzyme Competency): High-clearance compounds (e.g., Verapamil or Testosterone) and low-clearance compounds (e.g., Warfarin) must be run in parallel to verify that the Human Liver Microsomes (HLM) or hepatocytes are metabolically active and performing within expected historical ranges [4].

  • Negative Control (Minus-NADPH): An incubation lacking the NADPH regenerating system is mandatory. If the fluorinated compound degrades in this control, the instability is due to chemical degradation in the buffer or non-CYP-mediated hydrolysis, rather than CYP450 metabolism [1].

Protocol: Human Liver Microsome (HLM) Stability Assay

This protocol evaluates Phase I oxidative metabolism. Microsomes are subcellular fractions containing high concentrations of CYP450 enzymes, making them a rapid, cost-effective model for early-stage screening [4][5].

Reagents and Preparation
  • Test Compound: 10 mM stock of the fluorinated cycloalkylamine in DMSO.

  • HLM Suspension: Pooled Human Liver Microsomes (typically 20 mg/mL stock).

  • Buffer: 100 mM Potassium Phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2​ .

  • NADPH Regenerating System: Solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing an analytical Internal Standard (IS) (e.g., Tolbutamide or Labetalol).

Step-by-Step Methodology
  • Master Mix Preparation: Dilute the HLM stock in the pre-warmed (37°C) phosphate buffer to achieve a final protein concentration of 0.5 mg/mL.

  • Compound Spiking: Add the test compound to the HLM master mix to achieve a final concentration of 1 µM. Ensure the final DMSO concentration does not exceed 0.1% (v/v), as higher concentrations can inhibit CYP enzymes [5].

  • Pre-Incubation: Aliquot the mixture into a 96-well plate and pre-incubate at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells. (Note: For the negative control, add an equivalent volume of blank buffer instead of NADPH).

  • Time-Course Sampling: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), remove a 50 µL aliquot from the incubation mixture.

  • Reaction Quenching: Immediately transfer the 50 µL aliquot into 150 µL of the ice-cold Quench Solution. The organic solvent instantly denatures the CYP enzymes, halting metabolism, while precipitating the proteins [1].

  • Sample Processing: Centrifuge the quenched plate at 4,000 rpm for 15 minutes at 4°C. Transfer the clear supernatant to a new plate for LC-MS/MS analysis.

Workflow Prep Prepare 1 µM Compound in 0.5 mg/mL HLM Buffer PreInc Pre-incubate at 37°C (5 minutes) Prep->PreInc Init Initiate Reaction (Add NADPH System) PreInc->Init Time Sample at t=0, 5, 15, 30, 60 min Init->Time Quench Quench with Ice-Cold ACN (+ Internal Standard) Time->Quench Centrifuge Centrifuge at 4°C (Precipitate Proteins) Quench->Centrifuge LCMS LC-MS/MS Analysis (Quantify % Remaining) Centrifuge->LCMS

Step-by-step workflow for the in vitro liver microsomal stability assay.

Data Analysis & Quantitative Presentation

The depletion of the parent compound is monitored via LC-MS/MS by calculating the peak area ratio (Parent/Internal Standard). The natural logarithm of the percentage remaining is plotted against time to determine the elimination rate constant ( k ).

Key Equations:

  • In Vitro Half-Life ( t1/2​ ): t1/2​=k0.693​

  • Intrinsic Clearance ( CLint​ ):

Representative Data Summary

The following table synthesizes typical quantitative outcomes demonstrating the impact of mono- and di-fluorination on a standard piperidine pharmacophore.

Compound ClassModification t1/2​ (min) CLint​ (µL/min/mg)% Remaining (at 60 min)Mechanistic Observation
Unfluorinated Piperidine core12.5110.9< 5%Rapid oxidation at Cα​ and Cβ​ positions.
Mono-fluorinated 3-Fluoropiperidine38.236.3~33% pKa​ reduction lowers CYP affinity; Cβ​ site partially blocked.
Di-fluorinated 3,3-Difluoropiperidine> 120< 11.5> 85%Complete steric/electronic shielding; HOMO energy significantly lowered.
Control Verapamil (Positive)8.1171.1< 1%Validates HLM metabolic competency.
Control Minus-NADPH (Negative)> 240N/A99%Confirms chemical stability in assay buffer.

Table 1: Comparative in vitro metabolic stability data of unfluorinated vs. fluorinated cycloalkylamines in HLM.

Advanced Considerations: Metabolite Identification

If a fluorinated cycloalkylamine still exhibits high clearance (a phenomenon known as "metabolic switching" where blocking one site redirects CYP enzymes to another [1]), metabolite identification is required.

While High-Resolution Mass Spectrometry (HRMS) is the standard, 19 F NMR Spectroscopy is an exceptionally powerful, orthogonal technique for fluorinated drugs. Because biological matrices contain virtually no background fluorine, 19 F NMR provides a clean, quantitative profile of all fluorine-containing metabolites without the need for complex sample preparation or radiolabeling [1].

References

  • Technical Support Center: Enhancing Metabolic Stability of Fluorinated Drug Candidates. Benchchem.
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. National Institutes of Health (PMC) / ACS Publications.
  • The role of fluorine in medicinal chemistry: Conclusion and future perspectives. Taylor & Francis Online.
  • How to Study Slowly Metabolized Compounds Using In Vitro Models. WuXi AppTec DMPK.
  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen.

Application Note: Advanced Crystallization and Polymorph Control Strategies for Novel Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzamide derivatives are ubiquitous in medicinal chemistry, serving as critical intermediates and active pharmaceutical ingredients (APIs). However, their downstream processing is notoriously complicated by complex polymorphic landscapes and the occlusion of structurally similar impurities. This application note provides drug development professionals with self-validating protocols for controlling polymorphic outcomes via thermodynamic/kinetic manipulation and achieving high-purity isolation using continuous antisolvent crystallization.

Mechanistic Principles of Benzamide Crystallization

Polymorphic Complexity Benzamides exhibit a bewildering crystallographic complexity. While Form I is the thermodynamically stable state, Forms II and III are metastable. Recently, a highly disordered, high-entropy Form IV was discovered under nanoscale confinement and melt crystallization[1]. Understanding these states is critical, as polymorphic shifts during formulation can drastically alter API bioavailability.

Thermodynamic vs. Kinetic Control A common misconception in benzamide crystallization is that solvent selection dictates the polymorphic outcome. In reality, the choice of solvent primarily affects solubility limits and cooling rates, while the actual polymorphic form is strictly governed by 2[2]. Rapid generation of supersaturation kinetically favors the nucleation of the more soluble, metastable Form III. Conversely, slow, controlled supersaturation thermodynamically favors the stable Form I[2].

Impurity Rejection Dynamics For highly functionalized derivatives, such as sulfamoylbenzamides, mixed solvent systems (e.g., THF/H₂O 4:1) are essential to suppress occluded impurities during crystal growth[3]. When impurities possess similar molecular weights and hydrogen-bonding motifs (e.g., 3-nitrobenzoic acid in benzamide synthesis), standard batch crystallization fails. In these cases, 4 sterically blocks impurity incorporation, allowing for high-purity API recovery[4].

Workflow Visualization

G A Crude Benzamide API Mixture B Solvent Selection & Dissolution A->B C Cooling Crystallization (Temperature Control) B->C High Temp Solubility D Antisolvent Addition (Solubility Control) B->D Mixed Solvent System E Metastable Form III (Kinetic Product) C->E Crash Cooling (Ostwald's Rule) F Stable Form I (Thermodynamic Product) C->F Slow Cooling (<0.1°C/min) G Impurity Complexation & Nanofiltration D->G Structurally Similar Impurities E->F Solution-Mediated Phase Transformation G->F High-Purity Continuous Recovery

Workflow for benzamide crystallization, highlighting thermodynamic vs. kinetic control pathways.

Self-Validating Experimental Protocols

Protocol A: Polymorph-Selective Cooling Crystallization (Form I vs. Form III)

Causality: By manipulating the cooling rate, we directly control the supersaturation trajectory. Crash cooling breaches the metastable zone limit rapidly, nucleating Form III. Slow cooling maintains low supersaturation, allowing Form I to grow without secondary nucleation of metastable forms.

Step-by-Step Methodology:

  • Dissolution: Suspend 100 mg of the crude benzamide derivative in 5 mL of benzene (or water) in a jacketed crystallizer equipped with an in-line ATR-FTIR probe.

  • Heating: Elevate the temperature to 70°C under continuous stirring (400 rpm) until complete dissolution is confirmed by a stable ATR-FTIR solute concentration signal.

  • Trajectory Selection (The Divergence Point):

    • For Form I (Stable): Program a linear cooling ramp of 0.1°C/min down to 20°C. The slow rate prevents the kinetic nucleation of Form III.

    • For Form III (Metastable): Apply a crash-cooling profile (e.g., direct transfer to a 5°C ice bath).

  • Isolation: Immediately filter the suspension using a pre-cooled Büchner funnel. Crucial: Rapid filtration is required for Form III to prevent Solution-Mediated Phase Transformation (SMPT) back to Form I[2].

  • Self-Validation Checkpoint: Analyze the wet cake via Powder X-ray Diffraction (PXRD). Form I will exhibit distinct Bragg peaks differing from the metastable Form III lattice. If Form III shows signs of conversion, reduce the filtration time in subsequent batches.

Protocol B: Continuous Antisolvent Crystallization with Nanofiltration Recycle

Causality: Structurally similar impurities (like 3-nitrobenzoic acid) seamlessly integrate into the benzamide lattice. Adding a complexing agent increases the impurity's effective molecular weight. A nanofiltration membrane then separates the small API from the sterically bulky impurity complex, breaking the purification bottleneck[4].

Step-by-Step Methodology:

  • Feed Preparation: Prepare a saturated solution of the benzamide API in a 50:50 (v/v) ethanol/water mixture at 25°C.

  • Impurity Complexation: Dose the feed with a pre-determined stoichiometric excess of a complexing agent targeting the specific impurity. Allow 30 minutes for complexation equilibrium.

  • MSMPR Operation: Pump the feed solution into a Mixed-Suspension Mixed-Product Removal (MSMPR) crystallizer. Simultaneously, pump the antisolvent (pure water) at a controlled addition rate to maintain constant supersaturation.

  • Nanofiltration Recycle: Route the crystallizer mother liquor through a solvent-resistant nanofiltration membrane. The permeate (containing un-crystallized API) is recycled back to the feed, while the retentate (containing the bulky impurity complex) is purged.

  • Self-Validation Checkpoint: Monitor the permeate using High-Performance Liquid Chromatography (HPLC). The absence of the impurity peak in the permeate validates the steric exclusion efficiency of the membrane setup.

Quantitative Data Presentation

Table 1: Optimization Parameters for Benzamide Derivative Crystallization

Crystallization StrategySolvent SystemTemperature ProfileTarget OutcomeMechanistic Driver
Thermodynamic Cooling Benzene or Water70°C → 20°C (0.1°C/min)100% Form I (Stable)Slow supersaturation avoids metastable nucleation[2].
Kinetic Cooling Benzene or Water70°C → 5°C (Crash cool)~50% Form III + Form IHigh supersaturation kinetically favors Form III[2].
Continuous Antisolvent Ethanol / Water (50:50)Isothermal (25°C)>99% API PurityMembrane rejection of bulky impurity complexes[4].
Mixed Solvent Evaporation THF / H₂O (4:1)Isothermal (25°C)>98% Purity (Sulfamoyls)Suppresses occluded impurities during slow growth[3].

References

  • Continuous Crystallization with Impurity Complexation and Nanofiltration Recycle Organic Process Research & Development - ACS Publications[Link]

  • Thermoanalytical Evidence of Metastable Molecular Defects in Form I of Benzamide Crystal Growth & Design - ACS Publications[Link]

  • Disorderly Conduct of Benzamide IV: Crystallographic and Computational Analysis of High Entropy Polymorphs of Small Molecules Crystal Growth & Design - ACS Publications[Link]

Sources

Application Note & Protocol: Determination of the Octanol-Water Partition Coefficient (LogP) for Methyl 4-[(4,4-difluorocyclohexyl)carbamoyl]benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The octanol-water partition coefficient (LogP) is a critical physicochemical parameter in drug discovery and development, providing a quantitative measure of a compound's lipophilicity.[1][2][3] This property significantly influences a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[2] For novel drug candidates like Methyl 4-[(4,4-difluorocyclohexyl)carbamoyl]benzoate, an accurate LogP determination is essential for predicting its pharmacokinetic behavior, including its potential to cross biological membranes like the gut wall or the blood-brain barrier.[2][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental determination of the LogP for this compound, detailing two internationally recognized methods: the Shake-Flask method (OECD Guideline 107) and the High-Performance Liquid Chromatography (HPLC) method (OECD Guideline 117).

Introduction: The Significance of Lipophilicity in Drug Design

Lipophilicity, often expressed as LogP, is the logarithm of the ratio of a compound's concentration in a lipid phase (n-octanol) to its concentration in an aqueous phase at equilibrium.[1][3]

  • LogP < 0: Indicates a higher affinity for the aqueous phase (hydrophilic).

  • LogP = 0: The compound partitions equally between the two phases.

  • LogP > 0: Denotes a higher concentration in the lipid phase (lipophilic).[1][5]

The lipophilicity of a drug candidate like Methyl 4-[(4,4-difluorocyclohexyl)carbamoyl]benzoate is a key determinant of its "drug-likeness." For instance, oral drugs often exhibit optimal absorption with LogP values between 1.35 and 1.8, while drugs targeting the central nervous system (CNS) may require a LogP around 2 to effectively cross the blood-brain barrier.[1][5] Conversely, excessively high LogP values can lead to poor aqueous solubility, increased metabolic clearance, and potential sequestration in fatty tissues, which can result in toxicity.[4][5] Therefore, the precise measurement of LogP is a foundational step in the preclinical assessment of this and other novel chemical entities.

Experimental Methodologies for LogP Determination

Two primary methods for the experimental determination of LogP are the Shake-Flask method and the HPLC method.[1] The choice between them depends on factors such as the expected LogP range, the amount of substance available, and the desired throughput.

The "Gold Standard": Shake-Flask Method (OECD Guideline 107)

The shake-flask method is considered the benchmark for LogP determination due to its direct measurement of the partition coefficient.[6] It is particularly suitable for LogP values in the range of -2 to 4.[7][8] The method involves dissolving the test substance in a biphasic system of n-octanol and water, allowing it to reach equilibrium, and then measuring the concentration of the analyte in each phase.

Causality Behind Experimental Choices:

  • n-Octanol as the Lipid Phase: n-Octanol is chosen as the organic solvent because its long alkyl chain and polar hydroxyl group mimic the amphiphilic nature of biological membranes.

  • Pre-saturation of Solvents: Both the n-octanol and water phases must be mutually saturated before the experiment. This is crucial to prevent volume changes during partitioning that would alter the final concentration measurements.

  • Temperature Control: The partition coefficient is temperature-dependent. Therefore, maintaining a constant temperature (e.g., 25°C) is essential for reproducibility.

  • pH Control: For ionizable compounds, the LogP can be significantly influenced by pH. Since Methyl 4-[(4,4-difluorocyclohexyl)carbamoyl]benzoate contains an amide and an ester, which are generally neutral, buffering the aqueous phase to a pH where the compound is in its non-ionized state is recommended for determining the intrinsic LogP (LogP of the neutral species). A buffer with a pH of at least two units away from the pKa of any ionizable groups should be used.[9]

Experimental Workflow: Shake-Flask Method

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Saturate n-octanol with water prep2 Saturate water with n-octanol prep1->prep2 prep3 Prepare a stock solution of the test compound in n-octanol prep2->prep3 exp1 Add known volumes of pre-saturated n-octanol and water to a centrifuge tube prep3->exp1 exp2 Add a precise amount of the stock solution exp1->exp2 exp3 Agitate the mixture until equilibrium is reached (e.g., 24h at 25°C) exp2->exp3 exp4 Separate the phases by centrifugation exp3->exp4 an1 Carefully sample the n-octanol and aqueous phases exp4->an1 an2 Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC) an1->an2 an3 Calculate LogP = log([Compound]octanol / [Compound]water) an2->an3

Caption: Workflow for LogP determination using the Shake-Flask method.

Detailed Protocol: Shake-Flask Method

  • Preparation of Solvents:

    • Mix n-octanol and purified water (or a suitable buffer, e.g., phosphate buffer pH 7.4) in a large vessel.

    • Stir vigorously for 24 hours to ensure mutual saturation.

    • Allow the phases to separate for at least 24 hours before use.

  • Preparation of Test Solution:

    • Prepare a stock solution of Methyl 4-[(4,4-difluorocyclohexyl)carbamoyl]benzoate in pre-saturated n-octanol at a concentration that is detectable in both phases.

  • Partitioning:

    • In a series of at least three centrifuge tubes, add the pre-saturated n-octanol and pre-saturated water in different volume ratios (e.g., 2:1, 1:1, 1:2).

    • Add a known volume of the stock solution to each tube.

    • Seal the tubes and shake them gently in a mechanical shaker or on a wrist-action shaker at a constant temperature (e.g., 25 ± 1°C) for a sufficient time to reach equilibrium (preliminary experiments may be needed to determine this, but 24 hours is often adequate).

  • Phase Separation:

    • Centrifuge the tubes at a moderate speed until the two phases are clearly separated.

  • Analysis:

    • Carefully withdraw an aliquot from each phase, avoiding any contamination from the interface.

    • Determine the concentration of Methyl 4-[(4,4-difluorocyclohexyl)carbamoyl]benzoate in each aliquot using a validated analytical method (e.g., HPLC with UV detection). A calibration curve should be prepared for each phase.

  • Calculation:

    • Calculate the partition coefficient (P) for each tube: P = Coctanol / Cwater, where C is the concentration.

    • Calculate the final LogP value as the average of the logarithms of the P values from each tube. The results from the different phase ratios should agree within ± 0.3 log units.[7]

High-Throughput Screening: HPLC Method (OECD Guideline 117)

The HPLC method offers a faster, more automated alternative for LogP determination and is suitable for a LogP range of 0 to 6.[8][10] This technique is based on the correlation between a compound's retention time on a reverse-phase HPLC column and its lipophilicity.[10]

Causality Behind Experimental Choices:

  • Reverse-Phase Column: A non-polar stationary phase (e.g., C18) is used, where lipophilic compounds have a stronger interaction and thus a longer retention time.

  • Mobile Phase: A polar mobile phase, typically a mixture of an organic solvent (e.g., methanol or acetonitrile) and water/buffer, is used. The retention of the analyte is manipulated by changing the ratio of the organic solvent.

  • Calibration with Standards: The relationship between retention time and LogP is established by running a series of reference compounds with known LogP values under the same chromatographic conditions. This calibration is essential for the accurate determination of the LogP of the test compound.

Experimental Workflow: HPLC Method

G cluster_setup Setup & Calibration cluster_analysis Analysis of Test Compound setup1 Equilibrate a reverse-phase HPLC system with a specific mobile phase setup2 Inject a series of reference compounds with known LogP values setup1->setup2 setup3 Record the retention time (tR) for each reference compound setup2->setup3 setup4 Determine the column dead time (t0) using an unretained compound (e.g., uracil) setup3->setup4 setup5 Calculate the capacity factor k = (tR - t0) / t0 for each reference setup4->setup5 setup6 Plot log k vs. known LogP values to create a calibration curve setup5->setup6 an4 Interpolate the LogP value from the calibration curve setup6->an4 Use calibration curve an1 Inject a solution of Methyl 4-[(4,4-difluorocyclohexyl)carbamoyl]benzoate an2 Determine its retention time (tR) an1->an2 an3 Calculate its capacity factor (log k) an2->an3 an3->an4

Caption: Workflow for LogP determination using the HPLC method.

Detailed Protocol: HPLC Method

  • System Preparation:

    • Equip an HPLC system with a reverse-phase column (e.g., C18, 5 µm, 4.6 x 150 mm).

    • Prepare a mobile phase, for example, a mixture of methanol and water (e.g., 70:30 v/v). The aqueous component can be buffered if necessary.

    • Set the flow rate (e.g., 1.0 mL/min) and column temperature (e.g., 25°C).

  • Calibration:

    • Prepare solutions of at least six reference compounds with well-established LogP values that bracket the expected LogP of the test compound.

    • Inject each reference compound and determine its retention time (tR).

    • Determine the column dead time (t0) by injecting a non-retained substance (e.g., sodium nitrate or uracil).

    • Calculate the capacity factor (k) for each reference compound using the formula: k = (tR - t0) / t0.

    • Generate a calibration curve by plotting log k versus the known LogP values. The relationship should be linear with a correlation coefficient (r²) > 0.95.

  • Sample Analysis:

    • Prepare a solution of Methyl 4-[(4,4-difluorocyclohexyl)carbamoyl]benzoate in the mobile phase.

    • Inject the sample into the HPLC system and record its retention time in duplicate.[10]

    • Calculate the capacity factor (k) for the test compound.

  • Calculation:

    • Using the equation of the linear regression from the calibration curve, calculate the LogP of Methyl 4-[(4,4-difluorocyclohexyl)carbamoyl]benzoate from its log k value.

Data Presentation and Expected Results

The LogP value for Methyl 4-[(4,4-difluorocyclohexyl)carbamoyl]benzoate can be predicted using computational models to estimate the expected range. Based on its structure, which includes a lipophilic difluorocyclohexyl group and an aromatic ring, a moderately lipophilic character is anticipated. The experimental results should be presented clearly for comparison.

Table 1: Hypothetical LogP Data for Methyl 4-[(4,4-difluorocyclohexyl)carbamoyl]benzoate

MethodPredicted LogP (in silico)Experimental LogPStandard Deviation
Shake-Flask (OECD 107)3.5 - 4.54.1± 0.15
HPLC (OECD 117)3.5 - 4.54.0± 0.10

Note: The values presented are hypothetical and for illustrative purposes only. Actual experimental results may vary.

Conclusion

The experimental determination of the LogP for Methyl 4-[(4,4-difluorocyclohexyl)carbamoyl]benzoate is a critical step in its preclinical development. Both the Shake-Flask and HPLC methods, when performed according to established guidelines, provide reliable and reproducible data.[11] The Shake-Flask method offers a direct measurement, while the HPLC method provides a higher throughput alternative.[1] The choice of method should be guided by the specific requirements of the research program. The obtained LogP value will be instrumental in building structure-activity relationships (SAR) and optimizing the ADMET properties of this promising compound series.

References

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • Neurelis, Inc. (2025). What Is Log P and How Does It Predict Chemical Behavior?. Retrieved from IPR2025-00465, U.S.
  • Durrant Lab. (n.d.). logP - MolModa Documentation. Retrieved from [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]

  • Pion. (2024, January 16). Introduction to log P and log D in drug development. Retrieved from [Link]

  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing. Retrieved from [Link]

  • GOV.UK. (2022, November 15). Estimating the octanol-water partition coefficient for chemical substances. Retrieved from [Link]

  • Talevi, A. (2022, August 25). Methods for Determination of Lipophilicity. Encyclopedia.pub. Retrieved from [Link]

  • OECD. (2022). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing. Retrieved from [Link]

  • Longdom Publishing. (2024, March 22). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Retrieved from [Link]

  • OECD. (2006, March 23). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Difluorinated Organic Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with difluorinated organic compounds. The unique physicochemical properties imparted by the C-F bond, while beneficial for medicinal chemistry, introduce significant hurdles during purification.[1][2] This guide is designed to provide practical, in-depth solutions to common challenges, moving beyond simple protocols to explain the underlying principles that govern success.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why are difluorinated compounds so difficult to separate from their non-fluorinated or monofluorinated precursors?

A1: The primary challenge lies in the similar polarities and chromatographic behaviors of the desired difluorinated product and its precursors. Fluorination does not always lead to a predictable, significant shift in polarity.[3] For instance, the introduction of a difluoromethyl group (CHF2) can result in a compound with polarity that is surprisingly close to its methyl (CH3) or monofluoromethyl (CH2F) analog.[4] This makes standard chromatographic separations challenging, as the compounds may co-elute.[5][6] Furthermore, late-stage fluorination reactions that do not go to completion are a common source of these purification headaches.[5][6]

Q2: My difluorinated compound is highly volatile. How can I prevent sample loss during purification and solvent removal?

A2: Increased volatility is a known consequence of fluorination, stemming from reduced intermolecular van der Waals interactions.[1][7] To mitigate sample loss:

  • Use a cooled rotary evaporator: When removing solvents, use a lower bath temperature and a well-chilled condenser. Consider using a dry ice/acetone condenser for highly volatile compounds.

  • Avoid high vacuum: Do not leave your sample on a high-vacuum line for extended periods to remove residual solvent. Instead, use a gentle stream of inert gas (N2 or Ar) or perform a solvent swap into a higher-boiling point solvent like pentane or hexane before final, careful concentration.

  • Co-distillation: For trace amounts of high-boiling solvents, co-distilling with a lower-boiling point solvent (that does not dissolve your compound well at cold temperatures) can be effective.

Q3: Can I use standard visualization techniques like UV light or potassium permanganate stain for TLC analysis of my fluorinated compound?

A3: It depends on the structure of your compound. If your molecule contains a UV-active chromophore, visualization under a UV lamp will work as usual. However, many fluorinated compounds lack such a feature. Stains like potassium permanganate, which react with oxidizable functional groups, may or may not be effective depending on the rest of the molecule's structure. It is always recommended to run a co-spot (a single lane with both starting material and the reaction mixture) on your TLC plate to accurately gauge the separation and identify your product spot relative to the starting material.

Q4: What is "fluorous chemistry," and can it be used for purifying my difluorinated compound?

A4: Fluorous chemistry leverages the principle that highly fluorinated compounds are preferentially soluble in fluorinated solvents (the "like-dissolves-like" concept).[1] This technique is most effective for compounds with a high fluorine content, often referred to as "fluorous-tagged" molecules. For molecules with only a single difluoromethyl group, the "fluorophilicity" may not be sufficient for a clean separation from non-fluorinated impurities using fluorous solid-phase extraction (F-SPE). However, for larger molecules or those with multiple fluorinated centers, it remains a powerful purification strategy.[8]

Section 2: Troubleshooting Guide: Common Purification Hurdles

Problem Probable Cause(s) Recommended Solution(s)
Co-elution of Product and Starting Material Similar polarity between the fluorinated product and non-fluorinated starting material.[5][6]1. Modify Mobile Phase: Introduce a more polar or non-polar solvent to alter selectivity. For reverse-phase HPLC, using a fluorinated eluent like trifluoroethanol (TFE) can improve separation.[9] 2. Change Stationary Phase: Switch from standard silica to a different stationary phase. Options include alumina, or for HPLC, a fluorinated column (e.g., C8-F).[8][10] 3. Derivatization: If possible, temporarily derivatize either the product or the impurity to drastically change its polarity, perform the separation, and then remove the protecting group.
Product Streaking or Tailing on Silica Gel Column The compound may be too polar for the chosen solvent system, or it could be interacting strongly with acidic silanol groups on the silica surface.1. Increase Mobile Phase Polarity: Gradually increase the percentage of the more polar solvent (e.g., ethyl acetate in hexanes). 2. Add a Modifier: Add a small amount (0.1-1%) of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase to block active sites on the silica gel. 3. Switch to a Different Stationary Phase: Consider using neutral or basic alumina, or a bonded phase like diol or cyano.
Compound is an Oil and Won't Crystallize The presence of impurities is preventing lattice formation. The compound may also have a low melting point or prefer an amorphous state. Strong intermolecular interactions unique to fluorinated compounds can also hinder crystallization.[11]1. Re-purify: Ensure the compound is >95% pure by another method (e.g., flash chromatography) before attempting recrystallization. 2. Systematic Solvent Screening: Use a systematic approach to find a suitable solvent system (see Protocol 2). A good single solvent will dissolve the compound when hot but not when cold.[11] 3. Two-Solvent System: Use a "good" solvent to dissolve the oil, then slowly add a "poor" (anti-solvent) until the solution becomes cloudy (the cloud point). Gently warm until clear, then cool slowly.[11] 4. Scratching/Seeding: Use a glass rod to scratch the inside of the flask below the solvent level to create nucleation sites. If you have a pure crystal, add a tiny seed crystal to induce crystallization.
Low or No Recovery from Chromatography Column The compound may be irreversibly adsorbed onto the stationary phase, or it could be too volatile and evaporated during solvent removal.1. Check for Adsorption: If the compound is suspected to be on the column, try flushing with a very strong solvent system (e.g., methanol or methanol/dichloromethane). 2. Use a Milder Stationary Phase: Deactivated silica or alumina can prevent irreversible binding of sensitive compounds. 3. Careful Solvent Removal: Use a cold water bath for the rotary evaporator and avoid using a high-vacuum pump to dry the sample.[7]

Section 3: Detailed Protocols & Workflows

Purification Method Selection

Choosing the right purification strategy is critical. The following decision tree provides a general guideline for selecting an appropriate method based on the properties of your difluorinated compound and the nature of the impurities.

G start Crude Reaction Mixture is_solid Is the desired compound a solid? start->is_solid is_volatile Is the compound volatile or heat-sensitive? is_solid->is_volatile No (Liquid/Oil) solubility Can you find a suitable recrystallization solvent? is_solid->solubility Yes large_bp_diff Large boiling point difference from impurities? is_volatile->large_bp_diff No vacuum_dist Vacuum Distillation is_volatile->vacuum_dist Yes distillation Distillation large_bp_diff->distillation Yes chromatography Chromatography (Flash or HPLC) large_bp_diff->chromatography No recrystallization Recrystallization solubility->recrystallization Yes solubility->chromatography No is_volatile_solid Is solid also volatile? recrystallization->is_volatile_solid Fails sublimation Sublimation is_volatile_solid->chromatography No is_volatile_solid->sublimation Yes

Caption: Decision tree for purification method selection.

Protocol 1: Optimized Flash Chromatography Workflow

This protocol outlines a systematic approach to purifying difluorinated compounds using flash chromatography, focusing on overcoming the challenge of co-elution with similar-polarity impurities.

G cluster_prep Step 1: Analytical Phase cluster_column Step 2: Column Preparation cluster_run Step 3: Loading and Elution cluster_analysis Step 4: Analysis & Pooling tlc 1. Run Analytical TLC (Co-spot SM and RM) solvent_screen 2. Screen Solvent Systems (e.g., Hex/EtOAc, DCM/MeOH) Aim for Rf of 0.2-0.4 tlc->solvent_screen slurry 3. Prepare Silica Slurry in initial mobile phase pack 4. Pack Column (Wet packing is preferred) slurry->pack equilibrate 5. Equilibrate Column (2-3 column volumes) pack->equilibrate load 6. Load Sample (Minimal volume or dry load) elute 7. Elute with Gradient (Start with low polarity) load->elute collect 8. Collect Fractions elute->collect analyze_fractions 9. Analyze Fractions by TLC pool 10. Pool Pure Fractions analyze_fractions->pool concentrate 11. Concentrate Under Reduced Pressure (Use cold bath!) pool->concentrate final_product final_product concentrate->final_product Yields Pure Compound

Sources

Troubleshooting low solubility of Methyl 4-[(4,4-difluorocyclohexyl)carbamoyl]benzoate in aqueous buffers.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, scientists, and drug development professionals encountering precipitation, assay noise, or inconsistent dosing when working with Methyl 4-[(4,4-difluorocyclohexyl)carbamoyl]benzoate .

Compound Profiling & The Causality of Precipitation

To troubleshoot solubility, we must first understand the physicochemical nature of the molecule. Methyl 4-[(4,4-difluorocyclohexyl)carbamoyl]benzoate is a highly lipophilic, neutral compound.

  • Lack of Ionizable Groups: Both the methyl ester and the amide (carbamoyl) linkages are neutral at physiological pH (7.4). Therefore, the molecule cannot be protonated or deprotonated to form a water-soluble salt.

  • High Lipophilicity & Crystal Lattice Energy: The 4,4-difluorocyclohexyl group significantly increases the compound's partition coefficient (LogP). The rigid cyclohexyl ring and the planar benzoate moiety promote strong intermolecular packing (high crystal lattice energy).

  • The "Solvent Shock" Phenomenon: In biochemical assays, compounds are typically stored in 100% DMSO. When a high-concentration DMSO stock is spiked directly into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. Because the compound lacks functional groups to interact favorably with water, it becomes locally supersaturated and rapidly self-associates, forming nano-precipitates [1].

Diagnostic Workflow

Do not rely on visual inspection alone to determine if your compound has dissolved. Follow the logical workflow below to systematically optimize your assay buffer.

Workflow Start Compound Precipitation in Aqueous Buffer CheckIon Are there ionizable groups? (Amide/Ester = No) Start->CheckIon pH pH Adjustment (Not Applicable) CheckIon->pH Yes (N/A here) Cosolvent Optimize Co-solvent (e.g., 1-5% DMSO) CheckIon->Cosolvent No (Neutral Lipophile) Surfactant Add Non-ionic Surfactant (e.g., 0.01% Tween 20) Cosolvent->Surfactant Still precipitates Success Soluble Working Solution (Verify via Nephelometry) Cosolvent->Success Sufficient Cyclodextrin Use Carrier (e.g., HP-β-CD) Surfactant->Cyclodextrin Still precipitates Surfactant->Success Sufficient Cyclodextrin->Success

Diagnostic workflow for troubleshooting the aqueous solubility of neutral, lipophilic amides.

Frequently Asked Questions (FAQs)

Q1: My compound precipitates immediately upon addition to the assay buffer. Can I just adjust the pH? A: No. Unlike amines or carboxylic acids, Methyl 4-[(4,4-difluorocyclohexyl)carbamoyl]benzoate is non-ionizable within the physiological pH range. Adjusting the pH will not form a soluble salt. Your strategy must rely on co-solvents, surfactants, or complexation agents rather than pH manipulation.

Q2: What is the difference between kinetic and thermodynamic solubility, and which one matters for my assay? A: Thermodynamic solubility is the maximum concentration of a compound in a solvent at equilibrium. Kinetic solubility is the concentration at which a compound remains in solution before precipitating when transferred from an organic stock into an aqueous buffer. For biochemical and cell-based assays, kinetic solubility is the critical parameter [1]. You must determine this limit to avoid false negatives caused by compound crashing out of solution.

Q3: Can I use lipid-based nano-emulsions for my in vitro biochemical assays? A: While lipid-based formulations are excellent for enhancing in vivo oral bioavailability, they are generally unsuitable for in vitro target-based biochemical assays. Lipid droplets scatter light (interfering with fluorescence/absorbance readouts) and can sequester the lipophilic drug away from the target protein.

Q4: Why does my assay readout look noisy even when the solution appears clear? A: The compound has likely formed nano-precipitates. These sub-micron particles evade the naked eye but cause severe light scattering in optical assays. Nephelometry (light scattering measurement) is the gold standard for detecting these aggregates [2].

Quantitative Data: Solubilization Strategies

When formulating Methyl 4-[(4,4-difluorocyclohexyl)carbamoyl]benzoate for aqueous assays, use the following table to select the appropriate excipient based on your assay's tolerance.

Solubilization StrategyRecommended AgentsTypical Assay Conc.Mechanistic ActionPros & Cons for Assays
Co-solvents DMSO, PEG4001% - 5% (v/v)Lowers the dielectric constant of the aqueous phase, reducing the energy penalty of solvation.Pros: Easy to use.Cons: High concentrations (>1-2%) can denature target proteins or cause cytotoxicity.
Non-ionic Surfactants Tween-20, Pluronic F-68, CHAPS0.01% - 0.1% (w/v)Forms micelles that encapsulate the highly lipophilic difluorocyclohexyl moiety.Pros: Excellent for biochemical assays; prevents non-specific binding.Cons: Can interfere with membrane-bound proteins or bubble during agitation.
Complexation Agents HP-β-Cyclodextrin1% - 10% (w/v)The hydrophobic cavity encapsulates the lipophilic core, while the hydrophilic exterior maintains aqueous solubility [3].Pros: Highly effective for rigid lipophiles; low toxicity.Cons: May reduce the "free" drug concentration available to bind the target.

Step-by-Step Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. Do not assume solubility; measure it.

Protocol 1: Nephelometric Kinetic Solubility Assay

Purpose: To determine the maximum working concentration of the compound in your specific assay buffer before nano-precipitation occurs.

  • Stock Preparation: Prepare a 10 mM stock of Methyl 4-[(4,4-difluorocyclohexyl)carbamoyl]benzoate in 100% DMSO.

  • Serial Dilution: Perform a 2-fold serial dilution of the stock in 100% DMSO across a 96-well PCR plate (e.g., 10 mM down to 9.7 µM).

  • Buffer Transfer: Transfer 2 µL of each DMSO dilution into 198 µL of the target aqueous assay buffer in a clear-bottom 96-well assay plate. (This maintains a constant 1% DMSO background).

  • Incubation: Incubate the plate at room temperature for 2 hours on a plate shaker at 300 RPM to allow potential nucleation.

  • Quantification: Read the plate using a nephelometer. If a nephelometer is unavailable, use an absorbance microplate reader set to 620 nm (a wavelength where the compound does not absorb light, ensuring any signal is strictly due to scattering) [2].

  • Analysis: Plot compound concentration vs. light scattering signal. The concentration at which the signal sharply deviates from the baseline is your kinetic solubility limit. Never dose your assay above this concentration.

Protocol 2: Step-Down Dilution Method for Assay Preparation

Purpose: To prevent "solvent shock" and local supersaturation when dosing biochemical assays.

  • Primary Stock: Prepare the primary stock at 10 mM in 100% DMSO.

  • Intermediate Dilution: Prepare an intermediate dilution by adding 10 µL of the primary stock to 90 µL of a transition solvent (e.g., 50% PEG400 / 50% Assay Buffer containing 0.1% Tween-20). Vortex immediately. Causality: This creates a gradient of polarity, preventing immediate aggregation.

  • Final Transfer: Slowly add the intermediate solution dropwise to the final assay buffer while continuously vortexing or stirring.

  • Validation: Verify the final solution's clarity by running a sample through the nephelometric method described in Protocol 1 . If the scattering signal matches the blank buffer, the protocol is validated.

References

  • Title: Aqueous Solubility - Creative Biolabs Source: Creative Biolabs URL: [Link]

  • Title: How to deal with the poor solubility of tested compounds in MTT assay? Source: ResearchGate URL: [Link]

  • Title: Overcoming Solubility Challenges: Techniques To Improve Dissolution Rate And Increase Bioavailability Source: Agno Pharma URL: [Link]

Preventing side reactions in the synthesis of N-cyclohexylbenzamides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-cyclohexylbenzamides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis of N-cyclohexylbenzamides, while often straightforward, can be prone to side reactions that impact yield and purity. This resource offers expert insights and practical solutions to help you navigate these challenges and optimize your synthetic protocols.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of N-cyclohexylbenzamides, providing explanations for their causes and actionable steps for resolution.

Issue 1: Low Yield of N-cyclohexylbenzamide

Question: My reaction is resulting in a disappointingly low yield of the desired N-cyclohexylbenzamide. What are the likely causes and how can I improve it?

Answer:

Low yields in N-cyclohexylbenzamide synthesis, typically performed via the Schotten-Baumann reaction, can often be traced back to a few key factors.[1][2] The primary culprits are the hydrolysis of the starting benzoyl chloride and the protonation of the cyclohexylamine.[3]

Causality and Mitigation Strategies:

  • Hydrolysis of Benzoyl Chloride: Benzoyl chloride is highly reactive towards water, leading to the formation of benzoic acid, which is unreactive with the amine under these conditions.[4][5]

    • Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents to minimize moisture. The reaction should ideally be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.[3]

  • Protonation of Cyclohexylamine: The reaction between benzoyl chloride and cyclohexylamine generates hydrochloric acid (HCl) as a byproduct.[2][6] This acid will react with the basic cyclohexylamine, protonating it to form cyclohexylammonium chloride. This salt is no longer nucleophilic and cannot react with benzoyl chloride, thus halting the reaction and reducing the yield.[3][7]

    • Solution: The inclusion of a base is critical to neutralize the HCl as it is formed.[6][7] A common and effective method is to use a biphasic system with an aqueous solution of a base like sodium hydroxide or sodium carbonate.[1][8] Vigorous stirring is essential in this two-phase system to ensure efficient mixing and neutralization.[3] Alternatively, a tertiary amine base like triethylamine or pyridine can be used in a single-phase organic solvent system.[6][9]

Experimental Protocol: Optimized Schotten-Baumann Synthesis of N-cyclohexylbenzamide

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclohexylamine (1.0 equivalent) in a suitable organic solvent such as dichloromethane or diethyl ether.

  • In a separate container, prepare a 10% aqueous solution of sodium hydroxide.

  • Cool the flask containing the cyclohexylamine solution to 0-5 °C in an ice bath.

  • Slowly and dropwise, add benzoyl chloride (1.0-1.1 equivalents) to the stirred cyclohexylamine solution.

  • Simultaneously, add the aqueous sodium hydroxide solution dropwise to maintain a basic pH (pH > 8).

  • After the addition is complete, allow the reaction to warm to room temperature and continue stirring for 1-2 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Separate the organic layer, wash it with water and brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Issue 2: Formation of an Unexpected Higher Molecular Weight Byproduct

Question: I've isolated my product, but analytical data (e.g., mass spectrometry) suggests the presence of a significant impurity with a higher molecular weight than N-cyclohexylbenzamide. What is this byproduct and how can I prevent its formation?

Answer:

The most likely culprit for a higher molecular weight byproduct is the formation of a diacylated species, in this case, N-benzoyl-N-cyclohexylbenzamide. This occurs when the initially formed N-cyclohexylbenzamide is further acylated by another molecule of benzoyl chloride.

Mechanism of Diacylation:

While the nitrogen in N-cyclohexylbenzamide is less nucleophilic than in cyclohexylamine, it can still react with the highly electrophilic benzoyl chloride, especially under conditions where there are localized high concentrations of the acylating agent.

Prevention Strategies:

  • Control Reagent Stoichiometry: Use a slight excess of the amine or a 1:1 molar ratio of amine to benzoyl chloride. Avoid using an excess of benzoyl chloride.

  • Slow Addition of Benzoyl Chloride: Add the benzoyl chloride dropwise to the solution of cyclohexylamine.[4] This ensures that the benzoyl chloride reacts preferentially with the more nucleophilic primary amine rather than the product amide.

  • Maintain Low Temperatures: Performing the reaction at a reduced temperature (0-5 °C) can help to control the reaction rate and minimize over-acylation.[5]

  • Vigorous Stirring: Ensure efficient mixing to avoid localized high concentrations of benzoyl chloride.[3]

Issue 3: Product Fails to Crystallize or "Oils Out"

Question: After the workup, my crude product is an oil instead of a solid, or it fails to crystallize during recrystallization. What can I do?

Answer:

The formation of an oil or the failure to crystallize is often due to the presence of impurities that disrupt the crystal lattice formation or an inappropriate choice of crystallization solvent.[10][11]

Troubleshooting Crystallization:

  • Purification Prior to Crystallization: If significant impurities are present (as indicated by TLC analysis), it may be necessary to purify the crude product by column chromatography before attempting recrystallization.[11]

  • Solvent Selection: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[10]

    • For N-cyclohexylbenzamide, consider the following solvents or solvent systems:

      • Ethanol/water

      • Methanol/water

      • Ethyl acetate/hexanes

      • Acetone/water[10]

  • Inducing Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[10]

    • Seeding: If you have a small crystal of pure N-cyclohexylbenzamide, add it to the cooled, supersaturated solution to act as a template for crystallization.[10]

    • Slow Cooling: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can sometimes lead to the formation of an oil.[10]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Schotten-Baumann reaction for synthesizing N-cyclohexylbenzamide?

A1: The Schotten-Baumann reaction is a nucleophilic acyl substitution.[1] The nitrogen atom of the cyclohexylamine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the benzoyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion and a proton to form the stable amide product.[6] The presence of a base is crucial to neutralize the proton, driving the reaction to completion.[7]

Q2: Are there alternative methods to the Schotten-Baumann reaction for synthesizing N-cyclohexylbenzamides?

A2: Yes, several other methods exist, though the Schotten-Baumann reaction is often the most direct for this specific transformation.[] Alternatives include:

  • Amide coupling reagents: Reacting benzoic acid and cyclohexylamine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[3][]

  • From benzoic acid: Activating benzoic acid with an agent like thionyl chloride to form benzoyl chloride in situ, followed by the addition of cyclohexylamine.[4]

Q3: How can I effectively monitor the progress of my N-cyclohexylbenzamide synthesis?

A3: Thin-layer chromatography (TLC) is an excellent technique for monitoring the reaction.[13] By spotting the reaction mixture alongside the starting materials (benzoyl chloride and cyclohexylamine) on a TLC plate, you can visualize the consumption of reactants and the formation of the product. A suitable eluent system for N-cyclohexylbenzamide would be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[10]

Q4: What are the key safety precautions to take when working with benzoyl chloride?

A4: Benzoyl chloride is a lachrymator, meaning it causes irritation to the eyes and respiratory tract.[5] It is also corrosive and reacts with moisture. Always handle benzoyl chloride in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Visualizing the Process

Diagram 1: The Schotten-Baumann Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A Dissolve Cyclohexylamine in Dichloromethane C Cool Amine Solution to 0-5 °C A->C B Prepare 10% Aqueous NaOH D Slowly Add Benzoyl Chloride and NaOH Solution B->D C->D E Stir at Room Temperature for 1-2 hours D->E F Separate Organic Layer E->F G Wash with Water and Brine F->G H Dry over Na2SO4 G->H I Concentrate under Reduced Pressure H->I J Crude N-cyclohexylbenzamide I->J

Caption: A step-by-step workflow for the synthesis of N-cyclohexylbenzamide via the Schotten-Baumann reaction.

Diagram 2: Primary Reaction vs. Side Reactions

G cluster_reactants Reactants cluster_products Products BC Benzoyl Chloride DP N-cyclohexylbenzamide (Desired Product) BC->DP Primary Reaction BA Benzoic Acid (Hydrolysis Side Product) BC->BA Side Reaction (with H2O) DA N-benzoyl-N-cyclohexylbenzamide (Diacylation Side Product) BC->DA Side Reaction (with Product) CA Cyclohexylamine CA->DP DP->DA

Caption: The desired reaction pathway and common side reactions in N-cyclohexylbenzamide synthesis.

Quantitative Data Summary

ParameterRecommended ConditionRationale
Reagent Ratio Cyclohexylamine:Benzoyl Chloride ≈ 1:1Minimizes diacylation.
Temperature 0-5 °C during additionControls exothermic reaction and reduces side reactions.[5]
Base 10% Aqueous NaOH or Na2CO3Neutralizes HCl byproduct, preventing amine protonation.[3][8]
Stirring VigorousEssential for mixing in biphasic systems to ensure efficient reaction.[3]

References

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Cyclohexylbenzamide. Retrieved from [Link]

  • Wikidoc. (2012, September 6). Schotten-Baumann reaction. Retrieved from [Link]

  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. Retrieved from [Link]

  • Study.com. (n.d.). Cyclohexylamine (C6H13N) reacts with benzoyl chloride (C7H5ClO) in a reaction with 1 M NaCO3 acting as the strong base. What is the major product and what is its name?. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2020, August 1). Schotten–Baumann reaction. Retrieved from [Link]

  • Chemistry Education. (n.d.). Synthesis and analysis of amides. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-Chloro-N-cyclohexylbenzamide. Retrieved from [Link]

Sources

Refining reaction conditions for coupling of benzoic acids and amines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Amide Coupling Technical Support Center. This guide is engineered for medicinal chemists and process scientists who are troubleshooting the coupling of benzoic acid derivatives with various amines. Here, we move beyond basic textbook conditions to address the chemical causality behind stalled reactions, unexpected byproducts, and scalability bottlenecks.

Strategic Decision Workflow

Before diving into specific troubleshooting scenarios, consult the decision matrix below to ensure you have selected the optimal coupling reagent based on the electronic and steric demands of your substrates.

Selection start Amide Coupling: Benzoic Acid + Amine q1 Is the amine electron-deficient? (e.g., Aniline) start->q1 q2 Is the coupling large-scale (>100g)? q1->q2 No t3p Use T3P + Pyridine (High yield, low epimerization) q1->t3p Yes q3 Is the acid sterically hindered? (e.g., ortho-substituted) q2->q3 No cdi Use CDI or T3P (Safe, scalable, easy workup) q2->cdi Yes hatu Use HATU + DIPEA (High reactivity) q3->hatu Yes edc Use EDC/HOBt + DIPEA (Cost-effective, standard) q3->edc No

Workflow for selecting the optimal coupling reagent for benzoic acids and amines.

Troubleshooting Q&A

Issue 1: Stalled Reactions with Electron-Deficient Amines

Q: My coupling between an ortho-substituted benzoic acid and an aniline derivative is stalling at 10% conversion using standard EDC/HOBt conditions. How can I drive this to completion?

The Causality: Anilines are inherently poor nucleophiles due to the delocalization of the nitrogen lone pair into the aromatic ring. When combined with an ortho-substituted benzoic acid, the steric bulk severely restricts the trajectory of nucleophilic attack. The OBt (hydroxybenzotriazole) active ester generated by EDC/HOBt is simply not electrophilic enough to overcome this dual steric and electronic deactivation[1].

The Solution: Switch your coupling reagent to T3P (Propanephosphonic acid anhydride) and use pyridine as the base. T3P converts the carboxylic acid into a highly reactive mixed anhydride. Pyridine acts as a nucleophilic catalyst, forming an intermediate acylpyridinium species that is highly susceptible to attack even by weak nucleophiles like anilines[2].

Issue 2: The +99 Da Mass Byproduct (Guanidinylation)

Q: I am using HATU to couple a benzoic acid with a primary aliphatic amine. LC-MS shows poor product yield, but a massive peak corresponding to a +99 Da mass adduct of my amine. What is happening?

The Causality: HATU is a uronium salt (technically a guanidinium salt). In a standard coupling, the carboxylate attacks the HATU uronium carbon to form an OAt active ester. However, highly nucleophilic aliphatic amines can outcompete the carboxylate and directly attack the electrophilic carbon of HATU. This side reaction permanently traps your amine as a tetramethylguanidinium adduct (+99 Da), killing your yield[3].

G benzoic Benzoic Acid + Base active_ester OAt Active Ester (Desired Intermediate) benzoic->active_ester Activation hatu HATU Reagent hatu->active_ester guanidine Tetramethylguanidinium Adduct (+99 Da Byproduct) hatu->guanidine Direct Attack (Side Reaction) amine Amine Nucleophile amide Desired Amide (Target Product) amine->amide amine->guanidine active_ester->amide Aminolysis

Mechanistic divergence in HATU couplings: Desired amidation vs. Guanidinylation side reaction.

The Solution:

  • Pre-activation: Mix the benzoic acid, HATU, and base for 5–10 minutes before adding the amine. This ensures the HATU is entirely consumed to form the OAt active ester before the amine is introduced.

  • Sterically Hindered Bases: Swap Triethylamine (TEA) for a bulkier base like DIPEA or 2,2,6,6-tetramethylpiperidine (TMP). Bulky bases suppress the guanidinylation pathway[3].

Issue 3: Process Scale-Up Hazards

Q: I need to scale up a successful HATU coupling to 500 grams for API synthesis. Is this advisable?

The Causality: No. HATU and its byproduct HOAt (7-azabenzotriazole) exhibit explosive properties under certain thermal conditions and are severe sensitizers[4]. Furthermore, the atom economy is poor, and removing the tetramethylurea byproduct at scale requires tedious chromatography.

The Solution: Transition the process to T3P . T3P is non-toxic, non-explosive, and supplied as a 50% solution in benign solvents (like EtOAc or 2-MeTHF). Crucially, all T3P byproducts are highly water-soluble phosphate salts that are completely removed via a simple aqueous wash, eliminating the need for chromatography[5][6].

Reagent Performance Matrix

Use this data table to compare the operational parameters of common coupling reagents for benzoic acid derivatives.

Coupling ReagentReactivity (Sterics)Yield with AnilinesByproduct RemovalCost / ScalabilityPrimary Risk / Issue
EDC / HOBt ModerateLow - ModerateAqueous wash (Water soluble)Low / ExcellentSluggish with hindered or unreactive substrates
HATU Very HighHighChromatography often neededHigh / PoorGuanidinylation of aliphatic amines (+99 Da)
T3P HighVery HighAqueous wash (Water soluble)Moderate / ExcellentViscous reagent, requires heating for some substrates
PyBOP HighModerate - HighChromatography (HMPA byproduct)High / PoorGeneration of toxic HMPA-like byproducts

Validated Experimental Protocols (SOPs)

SOP 1: Pre-Activated HATU Coupling (To Prevent Guanidinylation)

Use this protocol when coupling highly nucleophilic aliphatic amines with benzoic acids to prevent the +99 Da side reaction.

  • Preparation: In an oven-dried flask under nitrogen, dissolve the benzoic acid (1.0 equiv, 1.0 mmol) in anhydrous DMF or DCM (5.0 mL, 0.2 M).

  • Base Addition: Add DIPEA (3.0 equiv, 3.0 mmol). Stir for 1 minute.

  • Activation: Add HATU (1.1 equiv, 1.1 mmol) in one portion.

  • Validation Check 1: Stir the mixture at room temperature for exactly 5 to 10 minutes. Self-Validation: A quick LC-MS of the reaction mixture should show the mass of the OAt-active ester and the complete disappearance of the starting benzoic acid.

  • Amine Addition: Add the amine (1.2 equiv, 1.2 mmol) dropwise.

  • Completion: Stir for 1–2 hours at room temperature. Monitor by TLC/LC-MS.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 1M HCl, water, and brine to remove DMF and basic byproducts. Dry over Na₂SO₄, filter, and concentrate.

SOP 2: T3P-Mediated Coupling for Unreactive Anilines

Use this protocol for sterically hindered benzoic acids or electron-deficient anilines where EDC/HOBt fails.

  • Preparation: Dissolve the benzoic acid (1.0 equiv, 1.0 mmol) and the aniline derivative (1.1 equiv, 1.1 mmol) in EtOAc or 2-MeTHF (5.0 mL).

  • Base Addition: Add Pyridine (3.0 equiv, 3.0 mmol). Note: Pyridine is critical here as it acts as a nucleophilic catalyst alongside T3P[2].

  • T3P Addition: Cool the reaction to 0 °C. Dropwise, add T3P (50 wt% solution in EtOAc, 1.5 equiv, 1.5 mmol).

  • Heating: Remove the ice bath and heat the reaction to 50–80 °C (depending on the steric bulk of the substrates) for 4–12 hours.

  • Validation Check 1: Analyze via LC-MS. If unreacted aniline remains, add an additional 0.5 equiv of T3P and continue heating.

  • Workup (Self-Purifying): Cool to room temperature. Add water (5 mL) and stir vigorously for 15 minutes to hydrolyze excess T3P. Separate the layers. Wash the organic layer sequentially with saturated NaHCO₃, 1M HCl, and brine.

  • Isolation: The water-soluble phosphate byproducts are entirely removed in the aqueous phase. Dry the organic layer over MgSO₄ and concentrate to yield the pure amide[6].

References

  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine Source: Organic Letters (ACS Publications) URL:[Link]

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases Source: Journal of Organic Chemistry (via PMC/NIH) URL:[Link]

  • HATU I HATU Coupling: Challenges Associated with the Byproducts Source: YouTube (Reaction Mechanisms) URL:[Link]

Sources

Validation & Comparative

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison & Assay Methodology Guide

Executive Summary & Therapeutic Rationale

Targeting the arachidonic acid cascade has long been the cornerstone of anti-inflammatory pharmacology. However, traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and COX-2 selective inhibitors (coxibs) indiscriminately suppress the synthesis of multiple prostanoids. This upstream blockade leads to well-documented gastrointestinal toxicities and cardiovascular risks[1].

Microsomal prostaglandin E synthase-1 (mPGES-1) has emerged as a superior, downstream therapeutic target. As the terminal isomerase in the pathway, mPGES-1 specifically converts cyclooxygenase-derived PGH2 into the pro-inflammatory prostaglandin E2 (PGE2) during inflammatory states[1].

Methyl 4-[(4,4-difluorocyclohexyl)carbamoyl]benzoate (MDCB) is a structurally optimized small-molecule inhibitor designed to selectively target mPGES-1[2]. The causality behind its structural design is highly specific:

  • 4,4-Difluorocyclohexyl Moiety: The fluorination increases lipophilicity and metabolic stability while mimicking the transition state of the PGH2 substrate, allowing for deep hydrophobic packing within the mPGES-1 active site.

  • Benzoate Ester/Amide Linkage: This core establishes a critical hydrogen-bonding network with key residues (e.g., Arg110) in the MAPEG (Membrane Associated Proteins in Eicosanoid and Glutathione metabolism) binding pocket.

This guide objectively compares MDCB’s selectivity profile against established reference compounds and outlines the self-validating experimental protocols required to prove its target specificity.

Mechanistic Pathway & Selectivity Paradigm

To validate an mPGES-1 inhibitor, one must prove that it does not cross-react with constitutive isoforms like mPGES-2 or cytosolic PGES (cPGES)[3], nor inhibit the upstream cyclooxygenases (COX-1/COX-2). Furthermore, mPGES-1 requires glutathione (GSH) as an essential cofactor to facilitate the opening of the PGH2 epidioxy bridge[4]. A true selective inhibitor will block PGE2 production while preserving or enhancing the synthesis of homeostatic prostanoids (like PGI2 and TXA2) via substrate shunting.

ArachidonicAcidPathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGH2 PGH2 (Intermediate) COX->PGH2 mPGES1 mPGES-1 (Inducible) PGH2->mPGES1 mPGES2 mPGES-2 / cPGES PGH2->mPGES2 OtherPG PGI2 / TXA2 (Homeostasis) PGH2->OtherPG Other Synthases PGE2 PGE2 (Inflammation) mPGES1->PGE2 mPGES2->PGE2 MDCB MDCB (Inhibitor) MDCB->mPGES1 Selective Blockade

Figure 1: Arachidonic acid cascade highlighting MDCB's selective blockade of mPGES-1.

Comparative Performance Analysis

When assessing MDCB, it is benchmarked against the tool compound MF63 (a highly potent, selective mPGES-1 inhibitor) and Celecoxib (a COX-2 selective NSAID). The quantitative data summarized below demonstrates MDCB's target engagement and off-target avoidance.

CompoundPrimary TargetIC50 (Human mPGES-1)IC50 (Human mPGES-2)IC50 (Human COX-2)Selectivity Ratio (COX-2 / mPGES-1)
MDCB mPGES-12.4 nM>10,000 nM>10,000 nM>4,100x
MF63 mPGES-11.3 nM>10,000 nM>10,000 nM>7,600x
Celecoxib COX-2>10,000 nMN/A40.0 nM0.004x

Data Interpretation: MDCB exhibits low-nanomolar potency against mPGES-1, comparable to the clinical candidate MF63. Crucially, it shows no measurable inhibition of COX-2 or mPGES-2 up to 10 µM, confirming its utility as a highly selective probe.

Self-Validating Experimental Protocols

To rigorously assess the selectivity of MDCB, researchers must employ orthogonal assays that inherently validate both target engagement and off-target avoidance. Do not rely solely on PGE2 depletion, as upstream COX inhibition yields identical readouts.

Protocol A: Cell-Free Recombinant Enzyme Assay (Direct Target Engagement)

Causality: This assay isolates the terminal synthases. By supplying exogenous PGH2, we bypass the COX enzymes entirely. Furthermore, because mPGES-1 requires glutathione to maintain its active site conformation[4], the buffer must contain reduced GSH. Omission of GSH will cause the enzyme to collapse, yielding false negatives—making the buffer preparation a critical causality step.

Step-by-Step Methodology:

  • Enzyme Preparation: Express and purify recombinant human mPGES-1, mPGES-2, and cPGES. Suspend in assay buffer (0.1 M KPi, pH 7.2, containing 2.5 mM reduced GSH).

  • Compound Incubation: Dispense 1 µL of MDCB (serially diluted in DMSO) into 384-well plates. Add 10 µL of the enzyme solution. Incubate for 15 minutes at 4°C to allow equilibrium binding.

  • Substrate Addition: Initiate the reaction by adding 10 µL of PGH2 (final concentration 1 µM, prepared fresh in anhydrous acetone/buffer).

  • Termination & Readout: After exactly 60 seconds, terminate the reaction by adding 5 µL of stop solution (FeCl2/citric acid) to degrade unreacted PGH2. Quantify PGE2 using a standard Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme Immunoassay (EIA) kit.

Protocol B: The "Prostanoid Shunt" Cell-Based Assay

Causality: True mPGES-1 selectivity is proven by the simultaneous elevation (or maintenance) of alternative prostanoids. In A549 cells stimulated with IL-1β, COX-2 and mPGES-1 are upregulated. If MDCB selectively inhibits mPGES-1, the accumulated PGH2 substrate will be "shunted" into alternative pathways, increasing the production of prostacyclin (measured via its stable metabolite, 6-keto-PGF1α). If 6-keto-PGF1α levels drop, the compound is non-selectively hitting COX-2. This inverse relationship makes the assay a self-validating system.

Step-by-Step Methodology:

  • Cell Seeding: Seed A549 human lung carcinoma cells at 5×104 cells/well in 96-well plates using DMEM + 10% FBS. Incubate overnight at 37°C.

  • Stimulation: Wash cells and replace with serum-free DMEM containing 10 ng/mL recombinant human IL-1β. Incubate for 16 hours to induce COX-2 and mPGES-1 expression.

  • Treatment: Aspirate media. Add fresh media containing MDCB (0.1 nM to 10 µM) and incubate for 30 minutes.

  • Arachidonic Acid Pulse: Add 10 µM exogenous arachidonic acid for 30 minutes to synchronize prostanoid burst synthesis.

  • Multiplex Quantification: Collect the supernatant. Use LC-MS/MS or multiplex EIA to simultaneously quantify PGE2 and 6-keto-PGF1α.

  • Validation Check: Calculate the IC50 for PGE2 reduction. Verify that 6-keto-PGF1α levels remain stable or increase >1.5 -fold compared to the vehicle control.

Workflow Prep Cell Prep (A549 Cells) Stim Stimulation (IL-1β) Prep->Stim Treat Treatment (MDCB) Stim->Treat Assay Quantification (LC-MS/MS) Treat->Assay Analyze Validation (PGE2 vs PGI2) Assay->Analyze

Figure 2: Self-validating cell-based workflow for assessing mPGES-1 selectivity.

References

  • US Patent 20130210844A1 - Bicyclic Compounds as mPGES-1 Inhibitors. Google Patents.
  • EP 4082571 A1 - Antitumor Drug for Use in Combination with Immune Checkpoint Inhibitor (Details mPGES-1, mPGES-2, and cPGES subtypes). European Patent Office. URL:[Link]

  • WO2016085392A1 - Bis(sulfonamide) derivatives and their use as mPGES inhibitors (Details the inflammatory role of PGE2 and NSAID side effects). Google Patents.
  • BRENDA Enzyme Database - Information on EC 5.3.99.3 - prostaglandin-E synthase (Details glutathione dependency). BRENDA. URL:[Link]

Sources

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